Selenide(.1-)
Description
Historical Trajectory and Evolution of Selenide (B1212193) Research
The journey of selenium chemistry began in 1817 with its discovery by Jöns Jacob Berzelius. nih.govrsc.org Initially, research was hampered by the limited availability of the element. semanticscholar.org The first organoselenium compound, diethyl selenide, was synthesized in 1836. wikipedia.org Early investigations often viewed selenium as a mere analogue to the more abundant sulfur, with much of the initial synthesis work in the 19th and early 20th centuries focused on creating selenium counterparts to known sulfur compounds. semanticscholar.org Hundreds of organoselenium compounds had already been described by 1941. semanticscholar.org
A significant turning point in selenide research came in the 1970s, which is considered the beginning of the modern era of organoselenium synthesis. semanticscholar.org This period saw a surge in interest due to the discovery of selenium's essential role in biological systems, particularly its presence in the amino acid selenocysteine (B57510), often dubbed the "21st amino acid". nih.govwikipedia.orgnews-medical.net This discovery propelled selenium from the realm of curiosity-driven synthesis to a subject of intense interdisciplinary investigation. The modern era of organoselenium synthesis is largely considered to have started in the 1970s. semanticscholar.org
Significance of Selenide in Modern Chemical Science and Interdisciplinary Research
The significance of selenide compounds in modern science is multifaceted, spanning organic synthesis, materials science, and biology. semanticscholar.orgrsc.org In organic chemistry, the unique reactivity of organoselenium compounds, which often feature the selenide moiety, makes them invaluable reagents and intermediates. semanticscholar.org For instance, the instability of selenoxides in the presence of β-protons is exploited in important organic reactions like selenoxide oxidations and eliminations. wikipedia.org
The interdisciplinary nature of selenide research is particularly evident in the field of materials science. Metal selenides, such as copper indium gallium diselenide (CIGS) and cadmium selenide (CdSe), are crucial components in photovoltaic devices and quantum dots. wikipedia.orgresearchgate.net These materials possess unique semiconductor and optical properties that are actively being explored for next-generation technologies, including solar cells, photodetectors, and even nanoscale computing. rsc.orgresearchgate.net The versatility of materials like tin selenide has spurred significant interdisciplinary research efforts. rsc.org
Furthermore, the biological role of selenium, primarily through selenoproteins containing the selenocysteine residue, connects chemistry with medicine and environmental science. nih.govnih.gov Research is ongoing to understand the intricate mechanisms by which organisms incorporate and utilize selenium, and how selenide compounds impact ecosystem dynamics. nih.govmdpi.com
Classification and Scope of Selenide Compounds in Academic Inquiry
Selenide compounds can be broadly categorized into two main classes: inorganic and organic selenides. wikipedia.org
Inorganic selenides are compounds where selenium is bonded to a metal or a non-metal other than carbon. The parent inorganic selenide is hydrogen selenide (H₂Se), a toxic gas that dissolves in water to form the hydrogenselenide ion (HSe⁻). wikipedia.org Most elements can form selenides, which exhibit a wide range of properties from salt-like (e.g., sodium selenide) to covalent (e.g., molybdenum diselenide). wikipedia.org
Organoselenium compounds are defined by the presence of a carbon-selenium bond. rsc.org This class is vast and structurally diverse, with several important subclasses that are the focus of extensive academic research. wikipedia.orgrsc.org The dominant oxidation state for selenium in these compounds is -2. rsc.org
A structural classification of key organoselenium compounds is presented below:
| Compound Class | General Formula | Description |
| Selenides (Selenoethers) | R-Se-R' | Selenium analogues of ethers and sulfides. wikipedia.org |
| Diselenides | R-Se-Se-R | Selenium analogues of peroxides and disulfides. wikipedia.org |
| Selenols | R-Se-H | Selenium analogues of alcohols and thiols. wikipedia.org |
| Selenoxides | R-Se(=O)-R | Selenium analogues of sulfoxides. wikipedia.org |
| Selenones | R₂SeO₂ | Selenium analogues of sulfones. rsc.org |
| Selanyl Halides | R-Se-X (X=Cl, Br) | Prepared by the halogenation of diselenides. wikipedia.org |
| Seleninic Acids | R-Se(=O)OH | Analogues of sulfinic acids. wikipedia.org |
This classification provides a framework for understanding the vast and growing field of selenide chemistry, a discipline that continues to yield fundamental insights and practical applications across the scientific spectrum.
Structure
2D Structure
Properties
Molecular Formula |
Se- |
|---|---|
Molecular Weight |
78.97 g/mol |
IUPAC Name |
selenium(1-) |
InChI |
InChI=1S/Se/q-1 |
InChI Key |
SUHKCRJAAHZROE-UHFFFAOYSA-N |
SMILES |
[Se-] |
Canonical SMILES |
[Se-] |
Origin of Product |
United States |
Synthetic Methodologies for Selenide Compounds
Precursor Selection and Preparation for Selenide (B1212193) Synthesis
The choice of the selenium source is a critical first step in the synthesis of any selenide compound. The reactivity, stability, and cost of the precursor are key considerations that influence the reaction conditions and the purity of the final product.
Elemental Selenium and Reduced Selenium Sources
Elemental selenium (Se) is an abundant and common precursor for selenide synthesis. However, its chemical inertness, particularly at low temperatures, presents a significant challenge. osti.govacs.org To overcome this, various activation methods have been developed. A solvothermal route using a solvent like monoethanolamine can activate elemental selenium by reducing and solvating it, forming a solution containing reactive species such as HSe⁻, Se²⁻, and polyselenides ([Se-Se]²⁻). osti.govacs.org
Alternatively, elemental selenium can be reduced to generate more reactive selenide or diselenide anions (Se²⁻ or Se₂²⁻). researchgate.net This reduction can be accomplished using various agents. Common methods include reaction with alkali metals in liquid ammonia (B1221849) or the use of reducing agents like sodium borohydride (B1222165) (NaBH₄), potassium borohydride (KBH₄), or sodium hydride (NaH). osti.govresearchgate.netkashanu.ac.ir For instance, hydrazine (B178648) hydrate (B1144303) is effective for dissolving selenium powder to produce solutions that can precipitate metal selenides when combined with a metal salt solution. google.comresearchgate.net Selenourea is another common precursor that decomposes in solution to provide a source of selenium. acs.org The decomposition pathway and the resulting selenium allotrope (red or gray) can be influenced by the solvent system, which in turn determines the final iron selenide phase. acs.org
Table 1: Comparison of Selected Reducing Agents for Elemental Selenium
| Reducing Agent | Solvent/Conditions | Generated Species | Notes |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Sodium diselenide (Na₂Se₂) | Does not reduce to sodium selenide (Na₂Se). researchgate.net |
| Monoethanolamine | Solvothermal treatment | HSe⁻, Se²⁻, [Se-Se]²⁻ | Provides a versatile, reactive selenium solution. osti.govacs.org |
| Hydrazine Hydrate (N₂H₄·H₂O) | Aqueous or non-aqueous solution | Soluble selenium species | Used for precipitating metal selenides. google.com |
Organoselenium Precursors for C-Se Bond Formation
For the synthesis of compounds containing a carbon-selenium (C-Se) bond, organoselenium precursors are indispensable. These reagents serve as the selenium source in reactions designed to form either inorganic materials or discrete organoselenium molecules.
Diorganyl diselenides (R-Se-Se-R) are versatile precursors for the synthesis of metal selenide nanocrystals. nih.gov Their reactivity can be tuned based on the C-Se bond strength, which is dependent on the nature of the organic group (R). nih.gov For example, dibenzyl diselenide (Bn₂Se₂) has a weaker C-Se bond than diphenyl diselenide (Ph₂Se₂), leading to different copper selenide phases under similar reaction conditions. nih.gov Diselenides are also foundational for creating a variety of other organoselenium compounds, acting as precursors to both electrophilic and nucleophilic selenium species. mdpi.comnih.govwindows.net
Other important classes of organoselenium precursors include bis(trialkylsilyl)selenides, such as bis(trimethylsilyl)selenide, and their stannyl (B1234572) analogues. google.comgoogle.comacs.org These compounds are highly reactive but are also sensitive to air and moisture, which can complicate their handling. acs.org Cyclic silylselenides have been developed as more stable alternatives that still maintain good reactivity for applications like atomic layer deposition. acs.org A variety of organoselenium compounds, including alkyl selenides and diphenyl selenide, can serve as precursors in different synthetic contexts. google.comgoogle.com
Table 2: Overview of Selected Organoselenium Precursors
| Precursor Class | Example(s) | Key Characteristics | Typical Application |
|---|---|---|---|
| Diorganyl Diselenides | Diphenyl diselenide, Dibenzyl diselenide | Tunable reactivity based on C-Se bond strength; precursors to other Se reagents. nih.govmdpi.com | Kinetically controlled synthesis of metal selenide nanocrystals. nih.gov |
| Bis(trialkylsilyl)selenides | Bis(trimethylsilyl)selenide | High reactivity; low stability (air and moisture sensitive). acs.org | Atomic Layer Deposition (ALD) of metal selenides. acs.org |
| Cyclic Silylselenides | Di-isopropyldichlorosilane-derived cycles | Improved stability compared to linear analogues while retaining reactivity. acs.org | Atomic Layer Deposition (ALD). acs.org |
Inorganic Selenide Synthesis Pathways
The formation of inorganic selenides, particularly those of transition metals and main-group elements, can be achieved through several distinct synthetic routes. These methods are generally classified as either high-temperature solid-state reactions or lower-temperature solution-based techniques.
High-Temperature Solid-State Reactions
High-temperature solid-state synthesis is a conventional and widely used method for producing crystalline, bulk inorganic selenides. acs.orgarxiv.org This approach typically involves the direct reaction of elemental powders, for instance, a metal and selenium, in stoichiometric ratios. acs.orgacs.org
The general procedure requires the reactants to be thoroughly mixed, often pelletized, and sealed in an evacuated ampule, commonly made of fused silica, to prevent oxidation at elevated temperatures. acs.org The sealed ampule is then heated in a programmable furnace to high temperatures, often ranging from 823 K to 1173 K (550 °C to 900 °C), for extended periods, which can last from hours to several days. acs.org This prolonged heating is necessary to overcome the slow diffusion rates inherent to solid materials and ensure a complete reaction and the formation of a homogeneous, crystalline product. arxiv.org For example, the synthesis of crystalline SrSbSe₃ and Sr₃Sb₄Se₉ was achieved by heating stoichiometric mixtures of the elements to 1173 K for 40-54 hours. acs.org Similarly, iron selenide phases like Fe₇Se₈ have been prepared by heating the elemental powders in evacuated tubes. acs.orgaip.org
Solution-Based Synthesis Techniques
Solution-based methods offer alternatives to high-temperature solid-state reactions, often allowing for synthesis at significantly lower temperatures. These techniques, which include hydrothermal and solvothermal processes, provide better control over the size, morphology, and composition of the resulting selenide materials, making them particularly suitable for synthesizing nanomaterials. osti.govkashanu.ac.irmdpi.com
In a typical solvothermal or hydrothermal synthesis, precursors are dissolved or suspended in a solvent within a sealed, pressure-resistant vessel, such as a Teflon-lined stainless steel autoclave. kashanu.ac.ir The vessel is then heated to temperatures typically between 140 °C and 200 °C. The increased pressure generated within the autoclave facilitates the dissolution and reaction of the precursors. For instance, chromium selenide (Cr₂Se₃) nanoparticles have been prepared via a hydrothermal method at 180 °C using Cr(NO₃)₃·9H₂O and SeCl₄ as precursors in the presence of hydrazine hydrate. kashanu.ac.ir The use of reactive precursor solutions, such as those made by dissolving selenium in monoethanolamine or hydrazine, is a cornerstone of many low-temperature solution routes for producing various metal selenides. osti.govgoogle.com
Metathesis reactions, a form of double displacement, are a powerful and rapid pathway for the synthesis of a wide range of inorganic materials, including metal selenides. These reactions can be conducted in the solid state or mediated by a liquid. ucl.ac.uk The solid-state metathesis (SSM) approach typically involves an exchange reaction between an alkali metal selenide (e.g., Na₂Se, Li₂Se) and a metal halide (e.g., FeCl₂, AgCl). ucl.ac.uk
The reactants are intimately mixed as fine powders, and the reaction can be initiated by local heating. These reactions are often highly exothermic and self-propagating, with a visible reaction front or "solid flame" passing through the mixture. The process yields the desired metal selenide and a co-produced, often water-soluble, salt like sodium chloride (NaCl) or lithium chloride (LiCl), which can be washed away to isolate the pure product. This method has been used to synthesize a variety of binary selenides, including Ag₂Se, FeSe, and SnSe. ucl.ac.uk The low temperatures at which these reactions proceed can sometimes allow for the formation of kinetic rather than thermodynamic products. colostate.edu Liquid-mediated metathesis reactions proceed under milder conditions and at lower temperatures, offering another route to control product formation and particle size. ucl.ac.uk
Table 3: Examples of Metal Selenide Synthesis via Metathesis
| Target Product | Metal Precursor | Selenium Precursor | Co-product | Reaction Type |
|---|---|---|---|---|
| Silver Selenide (Ag₂Se) | Silver Halide | Sodium Selenide (Na₂Se) | Sodium Halide | Solid-State Metathesis ucl.ac.uk |
| Iron Selenide (FeSe) | Iron(II) Chloride | Sodium Selenide (Na₂Se) | Sodium Chloride (NaCl) | Solid-State Metathesis ucl.ac.uk |
| Tin Selenide (SnSe) | Tin(II) Chloride | Sodium Selenide (Na₂Se) | Sodium Chloride (NaCl) | Solid-State Metathesis ucl.ac.uk |
Solvothermal and Hydrothermal Approaches
Solvothermal and hydrothermal methods are widely utilized for the synthesis of crystalline inorganic materials, including metal selenides. sciopen.com These techniques involve chemical reactions in a closed system, such as an autoclave, at temperatures above the solvent's boiling point and at high pressures. When water is the solvent, the method is termed hydrothermal; otherwise, it is known as solvothermal. sciopen.com These methods offer excellent control over the size, shape, and crystallinity of the resulting selenide nanoparticles. mdpi.com
A variety of metal selenides have been synthesized using these approaches. For instance, chromium selenide (Cr₂Se₃) nanoparticles have been prepared via a hydrothermal method using chromium nitrate (B79036) (Cr(NO₃)₃·9H₂O) and selenium tetrachloride (SeCl₄) as precursors. kashanu.ac.ir The reaction is typically carried out in the presence of a surfactant and a reducing agent at elevated temperatures. kashanu.ac.ir Similarly, zinc selenide (ZnSe) can be synthesized through microwave-assisted hydrothermal methods, where the concentration of reagents like sodium hydroxide (B78521) (NaOH) can influence the purity of the crystal phase. mdpi.com
The choice of solvent and other reaction parameters such as temperature, time, and the presence of capping agents can significantly impact the morphology and properties of the final product. For example, in the solvothermal synthesis of nickel selenide, the reaction medium and duration can lead to different phases and morphologies, such as NiSe₂ micro-octahedrons transforming into Ni₁₋ₓSe microspheres.
Electrodeposition Mechanisms for Thin Films
Electrodeposition is a versatile and cost-effective technique for producing thin films of selenide compounds, particularly for applications in solar cells and other optoelectronic devices. jim.org.cnulb.ac.be This method involves the deposition of a material onto a conductive substrate from a solution containing the desired ions by applying an electrical potential.
The mechanism of electrodeposition for selenide thin films often involves the co-deposition of the metal and selenium ions from an electrolyte bath. For instance, cobalt selenide (CoSe) thin films can be prepared from an aqueous acid bath containing H₂SeO₃ and Co(CH₃COO)₂. epa.gov The formation of the cobalt selenide phase can occur through two primary pathways: a surface-induced reduction by pre-deposited selenium or a direct reaction with H₂Se formed from the six-electron reduction of H₂SeO₃. jim.org.cn The stoichiometry and morphology of the deposited films are highly dependent on parameters such as deposition potential, temperature, and the pH of the electrolyte. jim.org.cn
Similarly, the electrodeposition of copper selenide (Cu₂Se) thin films has been studied in deep eutectic solvents like choline (B1196258) chloride-urea. ulb.ac.be In this system, copper deposition is kinetically favored, and the formation of the copper selenide compound requires longer deposition times or more negative potentials to overcome the significant overpotential for selenium deposition. ulb.ac.be The resulting films often exhibit p-type semiconductor behavior. ulb.ac.be
The table below summarizes the electrodeposition conditions for different selenide thin films.
| Selenide Compound | Substrate | Electrolyte Components | Deposition Potential (vs. SCE) | Temperature (°C) | Resulting Properties |
| Cobalt Selenide (CoSe) | Tin oxide-coated glass | H₂SeO₃, Co(CH₃COO)₂ | -0.5 V | 50 | Se-rich, hexagonal crystal structure, optical band gap of 1.53 ± 0.01 eV. jim.org.cnepa.gov |
| Copper Selenide (Cu₂Se) | Gold | Se(IV) oxide, Cu(I) oxide in choline chloride-urea | -0.4 V to -0.7 V | 110 | p-type semiconductor. ulb.ac.be |
| Tin Selenide (SnSe) | Au(111) | SnCl₂, Na₂SeO₃, EDTA | -0.35 V to -0.50 V | 25 | Stoichiometric films at -0.50 V, morphology changes from spherical to platelet-like with increasing potential. researchgate.net |
Amine-Thiol Mediated Dissolution and Reaction
A notable solution-phase approach for the synthesis of selenide compounds involves the use of an amine-thiol solvent mixture. This method facilitates the dissolution of elemental selenium, which is typically insoluble in common solvents. google.com The underlying mechanism relies on a thiol-disulfide redox couple that reduces selenium to its anionic form, which is then stabilized by the protonated amine, forming a soluble complex. google.comrsc.org
This technique has been successfully employed in the synthesis of sodium selenoantimonate (Na₃SbSe₄), a solid-state electrolyte for sodium-ion batteries. acs.orgnih.gov In this process, an amine-thiol solvent mixture is used to dissolve elemental selenium and sodium, which then reacts with a binary precursor like antimony selenide (Sb₂Se₃) to yield the desired ternary selenide. acs.orgnih.gov This method offers a scalable and cost-effective route to produce these materials with ionic conductivities comparable to those synthesized by conventional high-temperature methods. acs.orgnih.gov
The dissolution process is not limited to a specific amine or thiol; primary, secondary, tertiary, and diamines have all been shown to be effective in solvating selenium. rsc.org While initially developed for the synthesis of metal sulfide (B99878) materials, this amine-thiol chemistry was adapted for pure metal selenide synthesis by formulating a sulfur-free alkylammonium polyselenide solution. purdue.edu
Ionothermal and Microwave-Assisted Synthetic Routes
Ionothermal synthesis utilizes ionic liquids as both the solvent and, in some cases, as a template or reactant. nockemann-lab.org Ionic liquids offer several advantages, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of precursors, including elemental chalcogens. nockemann-lab.org This allows for syntheses at lower temperatures compared to traditional solid-state methods. nockemann-lab.org
Microwave-assisted synthesis, on the other hand, employs microwave radiation to rapidly heat the reaction mixture. This can dramatically reduce reaction times and often leads to products with different morphologies and improved properties. rsc.org Ionic liquids are particularly well-suited for microwave-assisted synthesis due to their efficient absorption of microwave energy. rsc.org
The combination of these two techniques, known as microwave-assisted ionothermal synthesis, has proven to be a facile and time-efficient method for preparing selenide compounds. For example, microcrystalline indium(III) selenide (In₂Se₃) has been synthesized by dissolving diphenyl diselenide in a chloroindate(III) ionic liquid and exposing the mixture to microwave radiation. rsc.orgresearchgate.net This one-pot reaction is significantly faster than conventional heating methods. rsc.org This route has also been extended to the synthesis of ternary compounds like copper indium selenide. nih.gov
The choice of ionic liquid can influence the final product. For instance, in the ionothermal synthesis of selenidostannates, the use of ionic liquids with [BF₄]⁻ or [B(CN)₄]⁻ anions has been shown to direct the formation of different crystalline structures. nih.gov
The table below provides examples of selenide compounds synthesized using these methods.
| Selenide Compound | Synthetic Method | Precursors | Key Findings |
| Indium(III) Selenide (In₂Se₃) | Microwave-assisted ionothermal | Diphenyl diselenide, chloroindate(III) ionic liquids | Time-efficient, one-pot reaction producing microcrystalline γ-In₂Se₃. rsc.orgresearchgate.net |
| Copper Indium Selenide | Microwave-assisted ionothermal | In situ formed In₂Se₃, copper(I) chloride | Synthesis of nano- and microsized ternary materials. nih.gov |
| Selenidostannates | Ionothermal | Tin, Selenium, Ionic Liquids with [BF₄]⁻ or [B(CN)₄]⁻ anions | The ionic liquid anion influences the resulting crystal structure. nih.gov |
| Nickel Selenide (Ni₀.₈₅Se) | Microwave-assisted | Nickel and Selenium precursors | Rapid, single-step synthesis of nanosheets with high specific capacitance. researchgate.net |
| Copper Antimony Selenide (Cu₃SbSe₄) | Microwave-assisted | Copper, Antimony, and Selenium precursors in aqueous alkaline medium | Formation of p-type thin films with good thermoelectric properties. researchgate.net |
Organic Selenide and Organometallic Selenide Synthesis
The synthesis of organoselenium compounds, which contain one or more carbon-selenium bonds, is a significant area of research due to their applications in organic synthesis and materials science. researchgate.net
Formation of Carbon-Selenium Bonds
The creation of a carbon-selenium (C-Se) bond is the fundamental step in the synthesis of any organoselenium compound. A variety of methods have been developed to achieve this transformation.
One common approach involves the reaction of an aryl halide with a selenium source. For example, unsymmetrical diaryl selenides can be synthesized through a copper-catalyzed three-component coupling reaction of aryl halides, arylboronic acids, and elemental selenium. researchgate.net This method avoids the use of more toxic and difficult-to-handle selenium reagents. researchgate.net
Another strategy is the nucleophilic substitution of benzylic trimethylammonium salts with a diselenide dianion (Se₂²⁻), which can be generated in situ from elemental selenium under basic conditions. researchgate.net This has been used to produce substituted dibenzyl diselenides. researchgate.net
Electrophilic cyclization reactions also provide a route to C-Se bond formation. For instance, 3-substituted selenophenes can be synthesized through an electrophilic cyclization that involves the formation of both a C-Se and a carbon-halide bond. acs.org
Selenylation Reactions Mediated by the Phenyl Selenide Ion
The phenyl selenide ion (PhSe⁻) is a powerful nucleophile used in a variety of selenylation reactions. A convenient method for generating this ion involves the treatment of diphenyl diselenide with tributylphosphine (B147548) and aqueous sodium hydroxide. nii.ac.jprsc.org
This reagent can then be used to convert halogenated compounds into their corresponding phenylseleno derivatives. For example, 2-halogeno-1,4-naphthoquinones and halogenoquinolinequinones are efficiently converted to the respective seleno compounds using this method. nii.ac.jprsc.org The reaction of 2,3-dichloro-1,4-naphthoquinone with the phenyl selenide ion yields 2,3-bis(phenylseleno)-1,4-naphthoquinone. nii.ac.jprsc.org
The reaction mechanism involves the nucleophilic attack of the phenyl selenide ion on the carbon bearing the halogen. In some cases, side reactions can occur. For instance, the reaction of 2-bromo-1,4-naphthoquinone can produce a disubstituted product, 2,3-bis(phenylseleno)naphthoquinone, in addition to the expected monosubstituted product. nii.ac.jprsc.org This side reaction can be minimized by carrying out the reaction under strictly oxygen-free conditions. nii.ac.jprsc.org
The phenyl selenide ion is also a key intermediate in selenoxide elimination reactions, a common method for introducing α,β-unsaturation in carbonyl compounds. wikipedia.org The initial step is the α-selenylation of the carbonyl compound, which can be achieved by reacting an enolate with an electrophilic selenium source like benzeneselenyl chloride. wikipedia.org
Reaction Mechanisms and Chemical Transformations Involving the Selenide Ion
Redox Chemistry of Selenide (B1212193) Species
The redox behavior of selenide is central to its environmental fate and biological function, involving both its oxidation to higher states and its formation from more oxidized precursors.
Selenide is thermodynamically unstable in the presence of oxidants and readily undergoes oxidation. Selenium is generally more easily oxidized than its lighter congener, sulfur. nih.govmdpi.com While selenide and elemental selenium (Se(0)) are the most stable forms under anoxic conditions, oxidized species predominate in oxic environments. nih.govtaylorandfrancis.com
In aqueous environments, hydrogen selenide (H₂Se) is readily oxidized by molecular oxygen, primarily yielding elemental selenium (Se(0)). nih.govmdpi.com This reaction is kinetically facile; selenide solutions with concentrations above 10⁻⁶ M are oxidized in less than three minutes at a neutral pH under atmospheric oxygen pressure. mdpi.com The half-life for the oxidation of selenide to colloidal elemental selenium in air-saturated water at pH 7 is approximately 30 seconds. mdpi.com
In natural settings, the oxidation of reduced selenides is a key process that leads to the formation of more mobile selenium oxyanions. researchgate.net While selenide itself is readily oxidized, subsequent oxidation steps can also occur. For instance, reactive oxygen species such as ozone (O₃), hypochlorite (B82951) (OCl⁻), and hydroxyl radicals (●OH) can oxidize selenite (B80905) (Se(IV)) to selenate (B1209512) (Se(VI)). researchgate.netnsf.gov Under various oxic to suboxic conditions, inorganic selenium primarily exists as the highly soluble and mobile oxyanions selenite (SeO₃²⁻) and selenate (SeO₄²⁻). hzdr.de
| Reactant (Se Species) | Oxidant | Primary Product | Conditions | Reference |
|---|---|---|---|---|
| Selenide (H₂Se/Se²⁻) | Oxygen (O₂) | Elemental Selenium (Se(0)) | Aqueous, pH 7 | nih.govmdpi.com |
| Selenite (SeO₃²⁻) | Ozone (O₃) | Selenate (SeO₄²⁻) | Aqueous, circumneutral pH | researchgate.netnsf.gov |
| Selenite (SeO₃²⁻) | Hypochlorite (OCl⁻) | Selenate (SeO₄²⁻) | Aqueous, circumneutral pH | researchgate.netnsf.gov |
| Selenite (SeO₃²⁻) | Hydroxyl Radicals (●OH) | Selenate (SeO₄²⁻) | Aqueous, via photocatalysis | researchgate.netnsf.gov |
The transformation of inorganic selenium into organoselenium compounds, such as the amino acid selenocysteine (B57510), is a cornerstone of selenium biochemistry. This process fundamentally relies on the reduction of common environmental selenium species to the -II oxidation state. Inorganic selenite (Se(IV)) and selenate (Se(VI)) must be reduced to selenide (Se(-II)) before they can be incorporated into amino acids. nih.govmdpi.com These are significant multi-electron processes, requiring a six-electron reduction for selenite and an eight-electron reduction for selenate. nih.govmdpi.com
Such multi-electron biochemical reductions often proceed through a series of steps involving unstable intermediates, with elemental selenium (Se(0)) being a likely intermediate in the pathway. nih.gov Once formed, selenide is the putative reactant that leads to all known selenium-containing biomolecules. mdpi.com In the active sites of selenoenzymes like glutathione (B108866) peroxidase, the selenium atom of a selenocysteine residue undergoes cyclic changes in its oxidation state as part of its catalytic function, highlighting the importance of selenium's redox activity in biological systems. pnas.org There are indications that selenocysteine in certain proteins can form selenium-selenium links that are crucial for transferring electrons from various agents to oxygen. nih.gov
The generation of selenide from more oxidized forms of selenium is a critical process in both biological and geochemical systems.
Biochemical Reduction: In biological systems, glutathione (GSH) plays a key role. Selenite reacts with GSH to form intermediates like S-selenoglutathione (GS-Se-SG), which can be further reduced by an excess of GSH to glutathioselenol (GSSeH). nih.gov Subsequent reduction of GSSeH by another molecule of GSH yields hydrogen selenide (H₂Se). nih.gov
Microbial Reduction: Microorganisms are significant drivers of selenium cycling in the environment. mdpi.com Various bacterial species can perform dissimilatory reduction of selenite and selenate to less soluble forms. mdpi.com Notably, certain anaerobic bacteria, such as Bacillus selenitireducens, are capable of reducing not only selenite (Se(IV)) but also elemental selenium (Se(0)) all the way to selenide (Se(-II)). researchgate.net This microbial activity provides a biological pathway for the occurrence of selenide species in anaerobic sediments. researchgate.net
Electrochemical Reduction: Selenide can also be formed through electrochemical means. The electrochemical reduction of selenite (Se(IV)) from aqueous solutions can proceed via a six-electron pathway that directly produces selenide (Se(-II)). acs.orgnsf.gov This contrasts with a four-electron pathway that terminates at elemental selenium (Se(0)). acs.orgnsf.gov
Oxidation Pathways of Selenide (Se(-II)) to Higher Oxidation States
Oxidation by Oxygen and Other Environmental Oxidants
Nucleophilic Reactivity of the Selenide Ion
The selenide ion and its protonated forms are highly reactive, soft nucleophiles. oup.com This property is fundamental to its role in the formation of organoselenium compounds and its interactions with metal centers.
As potent nucleophiles, selenolate ions (RSe⁻) and the selenide ion (Se²⁻) readily react with a variety of organic electrophiles, enabling the formation of carbon-selenium bonds. oup.com These reactions are a cornerstone of organoselenium chemistry, providing pathways to synthesize a wide array of selenium-containing molecules. oup.com
In the realm of inorganic chemistry, the selenide ion functions as an effective ligand, forming coordination complexes with a broad spectrum of elements, particularly d-block and p-block metals. acs.orgresearchgate.net The resulting compounds can range from simple mononuclear complexes to complex dinuclear, multinuclear, and polymeric structures. researchgate.net A notable example is the formation of a low-coordinate magnesium selenide complex, [{(iPrDipNacNac)Mg}₂(μ-Se)], where the selenide ion acts as a bridging ligand (μ-Se) between two magnesium centers. acs.org The coordination of selenide to metal ions can also influence its chemical properties; the redox catalytic activity of a cyclic selenide has been shown to be controllable through conformational changes induced by coordination to an alkali metal ion. nih.gov
| Metal Center | Selenide Ligand Type | Example Compound/Complex Type | Structural Feature | Reference |
|---|---|---|---|---|
| Magnesium (Mg) | Bridging Selenide (μ-Se²⁻) | [{(iPrDipNacNac)Mg}₂(μ-Se)] | Dinuclear complex with a linear Mg-Se-Mg unit | acs.org |
| d-block elements | Selenide (Se²⁻) | Various | Mononuclear, dinuclear, and polymeric complexes | acs.orgresearchgate.net |
| p-block elements | Selenide (Se²⁻) | Various | Mononuclear, dinuclear, and polymeric complexes | acs.orgresearchgate.net |
| Alkali Metals (e.g., K⁺) | Cyclic Selenide | DHS-crown-6 Complex | Coordination induces conformational change | nih.gov |
Reactions with Electrophiles and Coordination Chemistry
Gas-Phase Ion Chemistry of Hydrogen Selenide and Related Species
The gas-phase thermochemical properties of hydrogen selenide (H₂Se) and its corresponding anion, hydroselenide (HSe⁻), have been determined using techniques like ion cyclotron resonance spectroscopy. These studies provide fundamental insights into the intrinsic acidity and basicity of these species, free from solvent effects.
The gas-phase basicity of a molecule is quantified by its proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction. Ion cyclotron resonance experiments have shown that the proton affinities of H₂Se, hydrogen sulfide (B99878) (H₂S), and hydrogen cyanide (HCN) are very similar. acs.org The proton affinity of H₂Se has been reported to be approximately 178 ± 2 kcal/mol. researchgate.net
The gas-phase acidity is determined by the proton affinity of the conjugate base anion (M⁻), representing the enthalpy of the deprotonation reaction (MH → M⁻ + H⁺). acs.org The proton affinity of the hydroselenide anion (HSe⁻) has been bracketed through proton-transfer reactions with species of known acidity. acs.org The value is reported as 1428.8 ± 2.9 kJ/mol (approximately 341.5 kcal/mol). nist.gov
| Species | Property | Value (kcal/mol) | Value (kJ/mol) | Reference |
|---|---|---|---|---|
| H₂Se | Proton Affinity | 178 ± 2 | 745 ± 8 | researchgate.net |
| HSe⁻ | Proton Affinity | 341.5 ± 0.7 | 1428.8 ± 2.9 | nist.gov |
Other key thermochemical values for ions derived from hydrogen selenide have also been determined through various methods, including photoionization and electron impact studies. acs.org
| Ion | Appearance Potential (eV) | Reference |
|---|---|---|
| H₂Se⁺ | 9.88 | acs.org |
| HSe⁺ | 13.8 | acs.org |
| Se⁺ | 12.6 | acs.org |
The gas-phase reactions of hydrogen selenide with important atmospheric radicals, such as the hydroxyl radical (•OH) and the chlorine atom (Cl•), proceed primarily through hydrogen abstraction. researchgate.netacs.orgnih.gov These reactions are significant for understanding the atmospheric lifetime of H₂Se. acs.orgnih.gov
Reaction with Hydroxyl Radical (•OH):
Reaction with Chlorine Atom (Cl•):
Similarly, the reaction H₂Se + Cl• → HSe• + HCl involves the formation of a pre-reactive complex where the selenium atom interacts directly with the chlorine radical. acs.org This reaction is also characterized by a barrierless adduct, which is crucial for accurately describing the reaction kinetics. researchgate.netudelar.edu.uy
Theoretical calculations of the reaction rate coefficients are in excellent agreement with experimental values. researchgate.netudelar.edu.uyacs.org These studies provide valuable data on the kinetics of these atmospheric reactions. acs.orgnih.gov
| Reaction | Rate Coefficient (k) at 298.15 K (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
|---|---|---|---|
| H₂Se + Cl• | 5.7 x 10⁻¹⁰ | Theoretical | researchgate.netudelar.edu.uyacs.org |
| H₂Se + Cl• | 5.5 x 10⁻¹⁰ | Experimental | researchgate.netudelar.edu.uyacs.org |
| H₂Se + •OH | 6.4 x 10⁻¹¹ | Theoretical | researchgate.netudelar.edu.uyacs.org |
| H₂Se + •OH | 7.2 x 10⁻¹¹ | Estimated (from S compounds) | researchgate.netudelar.edu.uyacs.org |
The temperature dependence of these reactions shows notable differences compared to analogous reactions with H₂S. researchgate.netnih.gov For instance, the reaction with the chlorine atom exhibits a convex temperature dependence at high temperatures, unlike the concave behavior observed for sulfur. researchgate.netnih.gov Based on these kinetic data, the atmospheric lifetime of H₂Se is estimated to be significantly shorter than that of H₂S, calculated at 2.6 hours versus 12.2 hours, respectively. acs.orgnih.gov
Advanced Spectroscopic Characterization Techniques for Selenide Materials and Species
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules. These vibrations are unique to specific chemical bonds and molecular structures, acting as a "fingerprint" for the material under investigation.
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the chemical structure, phase, and molecular interactions of a material. rsc.org It is highly sensitive to the local bonding environment and is particularly effective for differentiating between various crystalline phases (polymorphs) of selenide (B1212193) compounds. rsc.orgaip.org
When laser light interacts with a sample, it can excite the vibrational modes of the molecules, resulting in scattered light that is shifted in energy. This energy shift, known as the Raman shift, corresponds to specific vibrational frequencies of the bonds within the material. For instance, the analysis of different indium selenide phases reveals distinct Raman spectra for each structure, allowing for their unambiguous identification. aip.org Research on organo-selenium complexes has also utilized Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, to confirm the formation of new bonds, as indicated by the enhanced intensity of Raman peaks associated with the benzimidazolium ring upon complexation with selenium. rsc.orgresearchgate.net The technique has been successfully applied to characterize a range of organometallic selenium compounds, including dimethylselone, seleno urea, and organo selenium halides. rsc.org
Research Findings: In a study on copper-selenide (CuSe) composites, Raman spectroscopy was used to identify the chemical composition of the synthesized powders. chalcogen.ro Similarly, a systematic comparison of the Raman spectra of various indium selenide thin films (β-In₂Se₃, γ-In₂Se₃, κ-In₂Se₃, and InSe) demonstrated the technique's power in resolving material structure on a molecular scale by probing the distinct molecular vibrational modes of each phase. aip.org
| Compound/Phase | Raman Peak (cm⁻¹) | Assignment/Note | Source |
|---|---|---|---|
| γ-In₂Se₃ | ~150 | Characteristic vibrational mode | aip.org |
| β-In₂Se₃ | ~185 | Characteristic vibrational mode | aip.org |
| InSe | ~115, ~225 | Characteristic vibrational modes | aip.org |
| CuSe Composite | Not specified | Binary copper selenides detected | chalcogen.ro |
| Organo-selenium NHC Complex | 360, 383 | Associated with Ag-C bond vibration | researchgate.net |
The mid-infrared (MIR) region, typically from 4000 cm⁻¹ to 400 cm⁻¹, is most commonly used for this purpose. mdpi.com A particularly useful variant of the technique is Attenuated Total Reflectance (ATR)-FTIR, which allows for the analysis of solid and liquid samples with minimal preparation. bruker.commdpi.com In the ATR method, the sample is placed in contact with a crystal of high refractive index, such as diamond, germanium, or zinc selenide. mdpi.commdpi.com The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a short distance into the sample, where absorption can occur. mdpi.com This makes ATR-FTIR a versatile, non-destructive, and highly sensitive technique. mdpi.com
Research Findings: FTIR spectroscopy is widely applied for the qualitative analysis of compounds, where the unique pattern of absorption bands helps in identifying substances and detecting changes in material composition or the presence of contaminants. rtilab.com The specific frequencies at which functional groups absorb IR radiation are generally consistent across different molecules, enabling the identification of groups like carbonyls, hydroxyls, and C-H bonds within a sample. mdpi.com The far-infrared (FIR) region (400–10 cm⁻¹) is particularly useful for studying lattice vibrations in materials like metal oxides and metal-ligand complexes. mdpi.com
| Spectral Region | Wavenumber Range (cm⁻¹) | Typical Applications | Source |
|---|---|---|---|
| Mid-Infrared (MIR) | 4000 - 400 | Primary region for molecular fingerprinting, functional group analysis. | mdpi.com |
| Fingerprint Region | 1400 - 400 | Complex region with unique patterns for specific compounds. | |
| Near-Infrared (NIR) | 12500 - 4000 | Raw material verification and process monitoring. | mdpi.com |
| Far-Infrared (FIR) | 400 - 10 | Analysis of lattice vibrations, metal-ligand complexes. | mdpi.com |
Raman Spectroscopy for Chemical Composition and Structural Analysis
X-ray Spectroscopy Methodologies
X-ray spectroscopy techniques utilize the interaction of X-rays with matter to probe the elemental composition, chemical state, and electronic structure of materials. They are highly valued for their sensitivity and the detailed chemical information they provide.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine elemental composition and, crucially, the chemical or oxidation states of those elements. tsijournals.comeag.com The method involves irradiating a sample with a monochromatic X-ray beam, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, allowing for the differentiation of oxidation states. tsijournals.comeag.com
XPS is highly surface-specific, typically analyzing the top 5-10 nanometers of a sample. eag.com This makes it ideal for the characterization of thin films, surface contamination, and interfacial chemistry. tsijournals.comresearchgate.net
Research Findings: Studies on metal chalcogenide thin films frequently employ XPS to confirm stoichiometry and identify the oxidation states of the constituent elements. tsijournals.comresearchgate.net For example, in the analysis of copper selenide (CuSe), XPS was used to determine the binding energies of Se 3d and Cu 2p, confirming their chemical states within the composite. chalcogen.ro In a detailed study of indium selenide films, XPS was used to differentiate between various phases by analyzing shifts in the Se 3d and In 3d core level spectra. aip.org The binding energy of the Se 3d peak can distinguish between selenium bonded to a metal (selenide, Se²⁻) and elemental selenium (Se⁰). aip.orgaip.org
| Compound/Species | Core Level | Binding Energy (eV) | Oxidation State | Source |
|---|---|---|---|---|
| Copper Selenide (CuSe) | Se 3d | ~53 | -2 | chalcogen.ro |
| Indium Selenide (InSe) | Se 3d₅/₂ | 54.2 | -2 | aip.org |
| γ-In₂Se₃ | Se 3d₅/₂ | 54.4 | -2 | aip.org |
| Elemental Selenium (Se) | Se 3d₅/₂ | 55.3 | 0 | aip.org |
| Silicon Selenide (Si-Se) | Si 2p | ~99.7 (Shift of +0.4 eV from bulk Si) | N/A (Si-Se bond) | aip.org |
X-ray Absorption Near-Edge Structure (XANES), a part of X-ray Absorption Spectroscopy (XAS), is a powerful technique for determining the oxidation state and coordination environment of a specific element within a sample. cdnsciencepub.comnih.gov The technique involves tuning the energy of an X-ray beam across the absorption edge of the element of interest. The precise energy of the absorption edge and the features in the spectrum just above it are highly sensitive to the element's oxidation state and local geometry. capes.gov.bracs.org
For selenium, the K-edge (around 12.66 keV) is typically used. acs.org A key advantage of XANES is its ability to perform analysis on samples without chemical extraction or pre-processing, preserving the original speciation, and it can be applied to both solid and liquid samples. cdnsciencepub.comcapes.gov.br
Research Findings: XANES has been effectively used to differentiate between various selenium species, such as selenide (Se⁻²), elemental selenium (Se⁰), selenite (B80905) (Se⁺⁴), and selenate (B1209512) (Se⁺⁶). cdnsciencepub.comacs.org Studies have shown that the peak energy absorption for these species differs by 2-3 eV, allowing for their identification. cdnsciencepub.com In environmental and biological studies, XANES has been used to investigate the transformation and speciation of selenium in wastewater treatment processes and in living organisms. capes.gov.bracs.orgacs.org For instance, research on the bioremediation of selenium-contaminated water used XANES to identify the solid-state end products, finding a predominance of elemental selenium and Se(-I) selenides like ferroselite. acs.orgacs.org
| Selenium Species | Oxidation State | Absorption Edge Crest Maximum (eV) | Source |
|---|---|---|---|
| Elemental Selenium (trigonal) | 0 | 12662.5 | acs.org |
| Sodium Selenite | +4 | ~12664 | cdnsciencepub.com |
| Sodium Selenate | +6 | ~12667 | cdnsciencepub.com |
| Ferroselite (FeSe₂) | -1 | Detected as a major end-product | acs.orgacs.org |
Micro-X-ray Fluorescence (µ-XRF) spectrometry is a non-destructive analytical technique used to determine the spatial distribution of elements within a sample. xos.comepj-conferences.org It operates by focusing an X-ray beam to a small spot (often in the micrometer range) on the sample surface. xos.comixrfsystems.com The incident X-rays excite atoms in the sample, causing them to emit fluorescent X-rays with energies characteristic of each element present. By scanning the beam across the sample and collecting the fluorescence signal at each point, a two-dimensional map of elemental distribution can be generated. xos.comepj-conferences.org
The technique is advantageous because it requires minimal sample preparation and can be performed in air. epj-conferences.org When combined with a synchrotron radiation source, µ-XRF offers high sensitivity and rapid data acquisition. epj-conferences.orgelettra.eu
Research Findings: µ-XRF is widely used in environmental science, biology, and materials science to visualize how elements are distributed. capes.gov.brresearchgate.net For example, it has been used to map the distribution of selenium in plant tissues, such as onion roots and leaves, to understand its uptake and transport mechanisms. capes.gov.br In soil science, µ-XRF has revealed the heterogeneous distribution of selenium and its correlation with other elements like iron. researchgate.net This ability to map elemental co-localization provides crucial context for speciation studies, often being used to select specific spots for subsequent µ-XANES analysis. capes.gov.brresearchgate.net The spatial resolution can be as fine as 5-10 micrometers, allowing for detailed analysis of small features. xos.comixrfsystems.com
| Parameter | Description | Source |
|---|---|---|
| Technique Principle | Elemental analysis based on detecting characteristic fluorescent X-rays emitted after excitation by a focused X-ray beam. | xos.com |
| Key Application | Generates 2D maps of elemental distribution. | epj-conferences.orgresearchgate.net |
| Spatial Resolution | Typically in the micrometer range (as low as 5 µm). | ixrfsystems.com |
| Sample Types | Solids, liquids, powders, biological tissues. Analysis is non-destructive and requires little to no sample preparation. | capes.gov.brepj-conferences.org |
| Example Use Case | Mapping selenium and iron distribution in soil to understand their association and guide µ-XANES speciation analysis. | researchgate.net |
X-ray Absorption Near-Edge Structure (XANES) for Speciation Analysis
Mass Spectrometry Approaches
Mass spectrometry techniques are indispensable for identifying the elemental composition and molecular structure of selenide species. By measuring the mass-to-charge ratio of ions, these methods can unravel the complex speciation in solutions and provide detailed information about surfaces.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile species in solution. nih.govwikipedia.org It allows for the gentle transfer of ions from a liquid phase to the gas phase, making it ideal for studying the complex speciation of polyselenides in aqueous environments. acs.orgresearchgate.net
Research has demonstrated that ESI-MS can effectively identify various polyselenide anions (Sen2-) in aqueous solutions. acs.org The distribution of these species is highly dependent on factors such as pH and the nature of the countercation present in the solution. acs.org For instance, studies have shown that in sodium tetraselenide (Na₂Se₄) solutions, the distribution of polyselenide ions is affected by the cation, with different distributions observed for Na⁺, K⁺, and Cs⁺. acs.org
ESI-MS has also been instrumental in identifying selenium-containing compounds in biological and environmental samples. For example, it has been used in conjunction with High-Performance Liquid Chromatography (HPLC) to detect and identify selenium-containing root exudates from plants like Indian mustard (Brassica juncea). capes.gov.brrsc.org In these studies, species such as selenocystine (B224153) and the selenosulfate ion (SSeO₃²⁻) were successfully identified. capes.gov.brrsc.org Furthermore, the technique has been applied to analyze selenium-containing amino acids and their oxidation products. rsc.org When coupled with techniques like tandem mass spectrometry (MS/MS), ESI-MS can provide structural information through collision-induced dissociation (CAD), which helps in the definitive identification of complex molecules like copper and indium polyselenides.
| Identified Species | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| Polyselenide anions (Se₃²⁻, Se₄²⁻, Se₅²⁻) | Aqueous solutions (e.g., Na₂Se₄ in NaOH) | Speciation is dependent on pH and countercation (Na⁺, K⁺, Cs⁺). | acs.org |
| Selenocystine, Selenosulfate (SSeO₃²⁻) | Hydroponic solutions of Brassica juncea | Identification of selenium compounds exuded by plant roots. | capes.gov.brrsc.org |
| Se-(methyl)seleno-L-cysteine selenoxide | Aqueous solutions of selenium-containing amino acids | Observed as an oxidation product after plasma treatment. | rsc.org |
| [Mo₂O₂(μ-Se)₂(Se₂)₂]²⁻ | Acetonitrile solution of molecular metal polyselenides | Characterization of intact oxoselenometalate species. | rsc.org |
| Copper Polyselenides | n-butylamine solution from dissolution of Cu₂Se, Cu₂O, CuCl | Formation of various copper polyselenide complexes. |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and high mass accuracy, making it a powerful tool for the unequivocal determination of the elemental composition of ions. researchgate.net When coupled with electrospray ionization (ESI), it becomes particularly effective for analyzing complex mixtures of selenium-containing species.
A key application of ESI-FT-ICR-MS is the identification of selenopolythionates (SenSxO₆²⁻) in aqueous solutions. These species can form from the oxidation or addition reactions of selenosulfate (SeSO₃²⁻). researchgate.net The exceptional resolution of FT-ICR-MS allows for the clear distinction of isotopic patterns of selenium, sulfur, and oxygen, which is crucial for confirming the molecular formula of the detected ions. researchgate.net
In one study, aged aqueous solutions of selenosulfate were analyzed, revealing the presence of sodium adducts of selenotrithionate (NaSeS₂O₆⁻), diselenotetrathionate (NaSe₂S₂O₆⁻), and triselenopentathionate (NaSe₃S₂O₆⁻). The identity of these ions was confirmed with a mass accuracy error of less than 3 ppm. Further structural elucidation was achieved using Collision-Induced Dissociation (CID), a tandem mass spectrometry technique. By fragmenting the parent ion, researchers could distinguish between isomers. For example, CID applied to selenotrithionate revealed that the selenium atom is located in the middle of the chalcogen chain. researchgate.net This level of detail highlights the capability of ICR-MS in characterizing the precise structure of gas-phase selenide-containing ions.
| Ion Formula | Detected Adduct | Mass Accuracy (ppm) | Key Analytical Feature | Reference |
|---|---|---|---|---|
| SeS₂O₆²⁻ | NaSeS₂O₆⁻ | < 3 | Fragmentation by CID confirms Se atom is in the middle of the chalcogen chain. | researchgate.net |
| Se₂S₂O₆²⁻ | NaSe₂S₂O₆⁻ | < 3 | Confirmed by high mass accuracy and isotopic pattern analysis. | researchgate.net |
| Se₃S₂O₆²⁻ | NaSe₃S₂O₆⁻ | < 3 | Confirmed by high mass accuracy and isotopic pattern analysis. | researchgate.net |
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed chemical information about the uppermost atomic or molecular layers of a solid material. mdpi.com It works by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. These secondary ions are then analyzed based on their time-of-flight to a detector, which is proportional to their mass-to-charge ratio.
TOF-SIMS is particularly valuable for the analysis of thin films, offering high sensitivity (ppm range) and the ability to perform depth profiling to understand the elemental distribution within the film. mdpi.comresearchgate.net In the context of selenide materials, TOF-SIMS has been used to investigate the composition of Cu(In,Ga)Se₂ (CIGS) thin films, which are used in solar cells. Studies have reported on the distribution of sodium (Na) within the CIGS structure, revealing unusual concentrations at grain boundaries. researchgate.net This information is critical for understanding and optimizing the electrical properties of the solar cell devices.
The technique can also be used to study the uniformity of dopants and the presence of impurities or corrosion layers in complex structures. nih.gov For instance, TOF-SIMS has been employed to analyze cobalt seed layer corrosion in high-aspect-ratio through-silicon-vias. nih.gov The ability to generate 3D chemical maps of a material provides a comprehensive understanding of the spatial distribution of its constituent elements, which is often crucial for materials used in semiconductor and photovoltaic applications. mdpi.com
| Material | Analysis Goal | Key Findings | Reference |
|---|---|---|---|
| Cu(In,Ga)Se₂ (CIGS) | Investigate the influence of selenium supply on absorber growth. | Observed an unusual maximum of sodium concentration at grain boundaries. Crystal orientation changes with increasing selenium pressure. | researchgate.net |
| Thin Photoresist Films | Determine the distribution of photo acid generator (PAG) molecules. | Utilized traditional TOF-SIMS and Hybrid SIMS with an Orbitrap analyzer for detailed chemical imaging. | acs.org |
| HfO₂ Thin Films | Study the uniformity of silicon dopant concentration in high-aspect-ratio structures. | Combined data image slicing of 3D TOF-SIMS analysis with lateral high-aspect-ratio test chips. | mdpi.com |
Ion Cyclotron Resonance Mass Spectrometry (ICR-MS) for Gas-Phase Ions
Other Advanced Spectroscopic Probes
Beyond mass spectrometry, a range of other spectroscopic techniques provide critical information on the electronic and atomic structure of selenide materials. These methods probe the interaction of light or low-energy ions with the material to reveal its fundamental properties.
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a material. cpur.inijcrt.org When a molecule or material absorbs UV or visible light, its electrons are excited from a lower energy state to a higher energy state. ijcrt.org The wavelength of the absorbed light corresponds to the energy difference between these states, providing a characteristic absorption spectrum.
In the study of selenide materials, UV-Vis spectroscopy is widely used to characterize polyselenide solutions and semiconductor nanocrystals (quantum dots). For aqueous polyselenide solutions, the technique can identify different species based on their unique absorption bands. osti.gov For example, studies of sodium polyselenides in liquid ammonia (B1221849) have identified distinct, resolvable spectra for species like Na₂Se₃, Na₂Se₄, and Na₂Se₆. acs.orgtcu.edu
For selenide semiconductor quantum dots, such as Cadmium Selenide (CdSe), Silver Selenide (Ag₂Se), and Iron Selenide (FeSe), the UV-Vis absorption spectrum is highly dependent on the particle size due to the quantum confinement effect. arxiv.orgacs.orgrsc.org Smaller nanoparticles exhibit a blue shift in their absorption onset compared to the bulk material. arxiv.org This size-tunability of the optical properties is a key feature of quantum dots. For instance, FeSe nanoparticles show a broad, featureless absorption across the UV range, which is characteristic of metallic materials. rsc.orgrsc.org In contrast, CdSe quantum dots show a distinct absorption peak that shifts to shorter wavelengths as the particle size decreases. arxiv.orgaip.org
| Selenide Species | Solvent/Matrix | Observed Absorption Peaks (nm) | Key Observation | Reference |
|---|---|---|---|---|
| Na₂Se₃ | Liquid Ammonia | 278, 317, 386, 592.5 | Spectroscopically identifiable species. | acs.org |
| Na₂Se₄ | Liquid Ammonia | 256, 304, 344, 416, 551.5 | Spectroscopically identifiable species. | acs.org |
| Na₂Se₆ | Liquid Ammonia | 266, 306, 382, 436, 581 | Considered the highest polyselenide formed. | acs.org |
| FeSe Nanoparticles | - | Broadband (200-400) | Featureless absorption consistent with metallic behavior. | rsc.orgrsc.org |
| CdSe Quantum Dots | - | ~270 | Absorption peak shifts with particle size. | aip.org |
| Ag₂Se:EDT Thin Film | - | ~750 and onset at ~1350 | Absorbance features in the near-infrared range. | acs.org |
Low Energy Ion Scattering (LEIS) is an exceptionally surface-sensitive technique that provides direct information about the elemental composition of the outermost atomic layer of a material. researchgate.netlehigh.edutascon.eu The technique involves bombarding a surface with a beam of low-energy ions (typically 1-10 keV). researchgate.net The energy of the ions that scatter off the surface atoms is measured, and since the energy loss is dependent on the mass of the target atom, an energy spectrum of the scattered ions reveals the elemental composition of the very top surface layer. aip.org
Impact Collision Ion Scattering Spectroscopy (ICISS) is a variation of LEIS that uses a large, fixed scattering angle (close to 180°). aip.orgresearchgate.netresearchgate.net In ICISS, the intensity of the scattered ions is measured as a function of the angle of incidence of the primary ion beam. aip.orgaip.org This angular scan reveals flux peaks that are caused by shadowing and blocking effects between neighboring atoms. aip.orgaip.org By analyzing the positions of these flux peaks, the geometric arrangement of atoms in the top few layers of a single crystal surface can be determined with high precision. aip.org
These techniques have been applied to study the surface of topological insulators like Bismuth Selenide (Bi₂Se₃). aip.orgescholarship.org Bi₂Se₃ consists of stacked quintuple layers of Se-Bi-Se-Bi-Se. escholarship.org LEIS and ICISS studies have shown that surfaces prepared by in-situ cleaving or by argon ion bombardment and annealing are consistently Se-terminated. escholarship.orgarxiv.org Furthermore, ICISS angular scans, when compared with molecular dynamics simulations, have confirmed that the top three atomic layers of these prepared surfaces are bulk-terminated, meaning their structure is an ideal truncation of the bulk crystal. aip.orgresearchgate.net These findings are crucial for understanding the properties of the topological surface states that are key to the material's unique electronic behavior. escholarship.org
| Technique | Sample Preparation | Key Findings | Reference |
|---|---|---|---|
| LEIS | In-situ cleaving or Ar⁺ bombardment and annealing (IBA) | Surfaces are always Se-terminated. | escholarship.org |
| ICISS | Ion bombardment and annealing (IBA) | The top three atomic layers are bulk-terminated, confirmed by matching experimental and simulated flux peaks. | aip.orgaip.orgresearchgate.net |
| LEIS/ICISS | Ex-situ cleaving | Surface can be either Se-terminated or Bi-rich, possibly due to contaminants. | escholarship.org |
| Angular LEIS | Annealing at temperatures > 520°C | Reveals the formation of surface Se vacancies. | arxiv.org |
Computational Chemistry and Theoretical Modeling of Selenide Systems
Electronic Structure and Bonding Analysis
Understanding the electronic structure and chemical bonding in selenide (B1212193) compounds is fundamental to predicting their physical and chemical properties. Computational techniques offer a powerful lens through which to examine these characteristics.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of materials. ias.ac.in By solving the Kohn-Sham equations, DFT can accurately predict various characteristics of selenide systems. journal-spqeo.org.ua
Recent DFT studies have been instrumental in characterizing the electronic and structural properties of numerous selenide compounds. For instance, first-principles DFT calculations have been employed to investigate the electronic band structure of layered gallium selenide (GaSe) crystals. aps.org These calculations have revealed that the band gap of GaSe depends on the number of layers, with thinner crystals exhibiting a larger band gap compared to the bulk material. aps.org Similarly, DFT has been used to study the electronic structure of two-dimensional cadmium selenide (CdSe), predicting a band gap of 1.22 eV for a clean (2x2) layer. ias.ac.in
In the case of mercury selenide (HgSe), DFT calculations using the plane-wave pseudo-potential method within the generalized gradient approximation (GGA) have determined its ground state properties, including the equilibrium lattice parameter and total energy. journal-spqeo.org.ua The electronic structure analysis showed that HgSe in the zinc blende phase is a semi-metal with a negligible direct band gap. journal-spqeo.org.ua For magnesium selenide (MgSe) in the rock-salt structure, DFT calculations have yielded a band gap of 2.49 eV and a bulk modulus of 63.1 GPa, which are in good agreement with experimental values. scirp.org
DFT has also been applied to understand the properties of alkali-metal selenides. worldscientific.com First-principles calculations on compounds like lithium selenide (Li₂Se), sodium selenide (Na₂Se), and potassium selenide (K₂Se) have determined their equilibrium lattice parameters and bulk moduli. worldscientific.comscirp.org These studies have also classified their band structures, finding that Li₂Se and K₂Se are indirect bandgap semiconductors, while Na₂Se has a direct bandgap. worldscientific.com However, other research using a different DFT approach calculated a direct band gap for Li₂Se. scirp.org Furthermore, investigations into iron selenide (FeSe) have shown how its electronic structure can be tuned by varying structural parameters, which has implications for its superconducting properties. aps.org
The versatility of DFT is also evident in its application to more complex systems, such as organoselenium compounds, where it has been used to study their electronic properties and geometries. mdpi.com
Table 1: Selected Ground State Properties of Selenides from DFT Calculations
| Compound | Structure | Calculated Band Gap (eV) | Method/Approximation |
| Gallium Selenide (GaSe) | Layered | Varies with thickness | DFT, GW approximation |
| Cadmium Selenide (CdSe) | 2D (2x2) | 1.22 | DFT |
| Mercury Selenide (HgSe) | Zinc Blende | ~0 (Semi-metal) | DFT-GGA |
| Magnesium Selenide (MgSe) | Rock-Salt | 2.49 (Indirect) | DFT-LDA (BZW-EF) |
| Lithium Selenide (Li₂Se) | Antifluorite | 2.748 - 4.19 (Indirect) | DFT (various) |
| Lithium Selenide (Li₂Se) | Antifluorite | 4.065 (Direct) | DFT-LDA (BZW-EF) |
| Sodium Selenide (Na₂Se) | Antifluorite | Direct | DFT |
| Iron Selenide (FeSe) | Tetragonal | Varies with structure | DFT |
This table presents a selection of calculated band gaps for various selenide compounds. The values can vary depending on the specific computational method and approximations used.
Ab initio molecular orbital (MO) methods, based on first principles of quantum mechanics, provide a rigorous framework for studying the electronic structure of molecular selenide systems without empirical parameters. dtic.mil These calculations are crucial for understanding bonding, reactivity, and other molecular properties. dtic.mil
Ab initio MO calculations have been performed to investigate the regeneration pathways of carbonyl selenide, a key intermediate in the selenium-catalyzed carbonylation of amines. oup.com These studies examined plausible reaction pathways for the formation of carbonyl selenide from precursor molecules. oup.com The calculations, performed at the RHF and/or RMP2 levels of theory, helped to elucidate the reaction mechanism by optimizing the structures of intermediates and transition states. oup.com
In another study, ab initio MO and DFT methods were used to analyze the conformational behavior of organophosphorus selenide compounds like 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-selenide. ut.ac.ir These calculations determined the relative energies and Gibbs free energy differences between axial and equatorial conformations, revealing a preference for the axial form. ut.ac.ir The electronic properties, including HOMO and LUMO energies, were also calculated to investigate the reactive sites of these molecules. ut.ac.ir
The electronic configurations and bonding in diatomic transition metal selenides have also been a subject of ab initio studies. aip.orgnsf.gov For lanthanide selenides, composite approaches like the f-block ab initio correlation consistent composite approach (f-ccCA) have been used to predict dissociation energies. nsf.gov These calculations often involve geometry optimizations using methods like coupled cluster singles, doubles, and perturbative triples [CCSD(T)] to accurately determine bond lengths and vibrational frequencies. nsf.gov For diatomic transition metal selenides such as ScSe, YSe, RuSe, OsSe, and CoSe, a qualitative molecular orbital diagram helps in understanding the bonding trends. aip.org The 1σ orbital is primarily Se 4s in character, while the 2σ and 1π orbitals represent bonding combinations of the metal nd and Se 4p orbitals. aip.org
Furthermore, ab initio calculations have been applied to study the reactions of hydrogen selenide (H₂Se) with radicals like Cl• and •OH. acs.org High-level post-Hartree–Fock methods were used to investigate the stability of adducts and transition states, as well as the energy barriers for these reactions. acs.org
Table 2: Representative Data from Ab Initio MO Calculations on Selenide Systems
| System | Property Investigated | Computational Method | Key Finding |
| Carbonyl Selenide Generation | Reaction Pathways | RHF/MP2 | Elucidation of plausible formation mechanisms. oup.com |
| Organophosphorus Selenides | Conformational Analysis | HF/B3LYP | Axial conformation is energetically preferred. ut.ac.ir |
| Diatomic Transition Metal Selenides | Bonding and Dissociation Energies | f-ccCA, CCSD(T) | Prediction of bond strengths and electronic configurations. aip.orgnsf.gov |
| H₂Se + Cl•/•OH Reactions | Reaction Barriers and Stability | Post-Hartree–Fock | Determination of reaction kinetics and adduct stability. acs.org |
This table showcases the application of ab initio molecular orbital calculations to different selenide systems and the types of insights gained.
Density Functional Theory (DFT) Calculations for Ground State Properties
Reaction Pathway and Mechanism Elucidation
Computational methods are pivotal in mapping out the complex reaction pathways and elucidating the underlying mechanisms in chemical processes involving selenide species.
Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. When combined with quantum mechanical calculations, it provides a powerful tool for understanding reaction mechanisms.
In the study of the selenium-catalyzed conversion of peroxynitrite to nitrate (B79036), quantum mechanical calculations were used to map the potential energy surfaces (PESs). frontiersin.org The mechanism was found to involve four major steps, with the initial reaction of peroxynitrite with diaryl selenide proceeding through a high-energy activated complex (transition state). frontiersin.org The activation energy for this step was calculated to be approximately 88 kJ/mol at the HF/6-31G(d,p) level of theory. frontiersin.org
TST has also been applied to investigate the water-splitting reaction on transition metal selenide clusters. mdpi.com By tracing the full pathway of water decomposition to molecular hydrogen and oxygen, researchers identified that cobalt and iron selenide complexes offer lower energy barriers for the hydrogen evolution reaction (HER). mdpi.com Intrinsic reaction coordinate (IRC) calculations were performed to confirm the transition state structures and evaluate activation energies. mdpi.com
Furthermore, the direct hydrogen abstraction reaction of hydrogen selenide (H₂Se) with a hydrogen atom has been studied using canonical variational transition state theory (CVT) and improved canonical variational transition state theory (ICVT) with small curvature tunneling corrections. worldscientific.com These calculations yielded forward rate constants that are in good agreement with experimental data over a wide temperature range. worldscientific.com Similarly, studies on the reaction of H₂Se with Cl• and •OH radicals have utilized variational transition state theory to determine reaction rate coefficients, which also showed excellent agreement with experimental values. researchgate.net
Molecular dynamics (MD) simulations allow for the study of the time evolution of a system of atoms or molecules, providing insights into dynamic processes. Ab initio molecular dynamics (AIMD), where forces are calculated "on the fly" from electronic structure calculations, is a particularly powerful, albeit computationally expensive, method. rub.deacs.org
AIMD simulations have been employed to study the metallization of liquid selenium under pressure. aps.org These simulations revealed that the pressure-induced metallization is completed at approximately 5 GPa, which aligns with experimental observations. aps.org The simulations also uncovered a microscopic competition between metallic-like and covalent-like interactions during a structural change at higher pressures. aps.org
In the context of solid-state electrolytes, AIMD has been used to investigate ionic diffusivity in sodium and lithium selenides, such as Na₃PSe₄ and Li₇PSe₆. berkeley.eduresearchgate.net By simulating the material at various temperatures, researchers can calculate ionic diffusivities and activation energies for ion transport. berkeley.edu For instance, in a study of Li-ion transport in selenide-based solid-state electrolytes, AIMD simulations were crucial in complementing Nudged Elastic Band (NEB) methods to fully understand the Li-ion conduction mechanisms. researchgate.net
AIMD has also been applied to investigate the thermal stability and structural evolution of selenide materials. rsc.orgaip.orgresearchgate.net For example, simulations of indium selenide (InSe) and indium selenide heterostructures at 300 K confirmed their thermal stability. aip.org In another study, AIMD simulations showed the crystallization dynamics of selenium thin films at different temperatures, highlighting the role of annealing in reducing defects by transforming short-chain Se atomic clusters into longer, more ordered chains. rsc.orgrsc.org
Table 3: Applications of AIMD in Selenide Systems
| System | Phenomenon Studied | Key Finding from AIMD |
| Liquid Selenium | Pressure-induced metallization | Metallization complete at ~5 GPa; competition between metallic and covalent interactions. aps.org |
| Li₇PSe₆, Na₃PSe₄ | Ion diffusion | Calculation of ionic diffusivity and activation energies for Li⁺ and Na⁺ transport. berkeley.eduresearchgate.net |
| InSe/α-In₂Se₃ Heterostructure | Thermal stability | Confirmation of structural integrity at 300 K. aip.org |
| Selenium Thin Films | Crystallization dynamics | Annealing promotes the formation of longer Se chains, reducing defects. rsc.orgrsc.org |
| Phosphorus-Selenium Glasses | Atomic structure | Revealed the presence of well-defined molecular units within the glass structure. researchgate.nettandfonline.com |
This table summarizes key applications of Ab Initio Molecular Dynamics in understanding the dynamic and structural properties of various selenide materials.
The Nudged Elastic Band (NEB) method is a technique used to find the minimum energy path (MEP) and the associated energy barrier (saddle point) for a transition between two known states, such as an ion hopping from one lattice site to another. utexas.edudtu.dkstackexchange.com
The NEB method, often based on DFT calculations, is widely used to study ion migration in solid-state electrolytes. acs.orgmdpi.comrsc.org For example, it has been used to calculate the migration energy barriers for Li-ion diffusion in selenide-based materials like Li₆PSe₅Cl and Li₇PSe₆. researchgate.net These calculations identified low activation energies of 0.21 eV and 0.23 eV, respectively, indicating favorable Li-ion conduction. researchgate.net In contrast, for Li₈SeN₂, a significantly higher energy barrier was found, explaining its lower ionic conductivity. researchgate.net
In a study of sulfide (B99878) and selenide spinels, NEB calculations were used to determine migration barriers for various charge carriers. uni-ulm.de The results from these calculations were found to be in good agreement with predictions from a descriptor-based approach, validating the computational framework. uni-ulm.de The NEB method has also been instrumental in understanding phase transformations. For instance, the solid-state nudged elastic band method was used to analyze the mechanism of the pressure-induced hexagonal-to-rocksalt phase transition in gallium selenide (GaSe). aps.org
The combination of AIMD and NEB has proven to be a powerful strategy. researchgate.net While AIMD can provide a broad picture of ion dynamics, NEB calculations can precisely determine the energy barriers for specific, local migration paths, offering a complementary and more complete understanding of ion transport mechanisms. researchgate.net
Table 4: Calculated Migration Barriers in Selenides using the NEB Method
| Material | Migrating Ion | Calculated Migration Barrier (eV) | Key Insight |
| Li₆PSe₅Cl | Li⁺ | 0.21 | Low barrier indicates high ionic conductivity. researchgate.net |
| Li₇PSe₆ | Li⁺ | 0.23 | Favorable for fast ion transport. researchgate.net |
| Li₈SeN₂ | Li⁺ | 0.54 | High barrier explains low ionic conductivity. researchgate.net |
| Gallium Selenide (GaSe) | - | Phase transformation path | Elucidation of pressure-induced structural change mechanism. aps.org |
This table provides examples of migration energy barriers calculated using the Nudged Elastic Band method for different selenide compounds.
Molecular Dynamics Simulations (e.g., Ab Initio Molecular Dynamics - AIMD)
Computational Studies on Ion Transport Mechanisms in Selenide-Based Solid-State Electrolytes
First-principles computational techniques have been extensively applied to evaluate the potential of various selenide compositions as fast-ion conductors. For instance, in the study of sodium argyrodites, DFT calculations were used to investigate phase stability, electrochemical stability, and ionic conductivity across 48 different compositions with varying pnictogen (P, Sb), chalcogen (S, Se), and halogen (Cl, Br, I) elements. berkeley.edu These studies found that selenide-based argyrodites are less dependent on the exact halogen-site occupancy for high ionic conductivity compared to their sulfide counterparts. berkeley.edu The Na-P-Se-X (where X = Cl, Br, or I) chemical space was identified as a particularly promising area for designing superionic sodium conductors. berkeley.edu
AIMD simulations are crucial for forecasting the dynamic behavior of ions within the crystal lattice at different temperatures. berkeley.edundsu.edumdpi.com For example, in A7P3X11-type (A = Li, Na; X = O, S, Se) conductors, AIMD simulations predicted that Na7P3Se11 could achieve a room-temperature ionic conductivity of over 10 mS/cm, significantly higher than previously known sodium selenide conductors. berkeley.edu However, thermodynamic calculations also suggested these compounds might be challenging to synthesize, highlighting a trade-off between high ionic conductivity and phase stability. berkeley.edu
A systematic computational exploration of ternary selenides for lithium-metal batteries identified Li7PSe6 and Li6PSe5Cl as highly promising candidates. researchgate.net The study combined AIMD and nudged elastic band methods to reveal the conduction mechanisms. researchgate.net It was found that a vacancy diffusion mechanism in Li7PSe6 and Li6PSe5Cl leads to remarkably low activation energies and high ionic conductivities. researchgate.net In contrast, a material like Li8SeN2 exhibited a substitution-based Li-ion migration with a much higher energy barrier, resulting in significantly lower conductivity. researchgate.net This demonstrates the power of computational modeling to distinguish between different transport mechanisms and predict their impact on performance. researchgate.net
The table below summarizes key findings from computational studies on ion transport in various selenide-based solid-state electrolytes.
| Compound | Mobile Ion | Computational Method(s) | Predicted Activation Energy (eV) | Predicted Ionic Conductivity (S/cm) at 300 K | Transport Mechanism |
| Na7P3Se11 | Na+ | AIMD, DFT | Not specified in results | > 1.0 x 10⁻² | Not specified in results |
| Li7PSe6 | Li+ | AIMD, Nudged Elastic Band | 0.23 | 2.47 x 10⁻² | Vacancy Diffusion |
| Li6PSe5Cl | Li+ | AIMD, Nudged Elastic Band | 0.21 | 3.85 x 10⁻² | Vacancy Diffusion |
| Li8SeN2 | Li+ | AIMD, Nudged Elastic Band | 0.54 | 3.6 x 10⁻⁶ | Substitution |
| Na-P-Se-X (X=Cl, Br, I) | Na+ | DFT | Not specified in results | Promising | Not specified in results |
This table presents data sourced from multiple computational studies to highlight the predicted properties of different selenide-based solid-state electrolytes. berkeley.eduberkeley.eduresearchgate.net
Prediction and Screening of Novel Selenide Materials
The search for novel functional materials has been significantly accelerated by the integration of computational screening and machine learning (ML) techniques. researchgate.netresearchgate.netnih.gov These approaches enable the rapid evaluation of vast chemical spaces to identify new selenide compounds with desirable properties for applications ranging from optoelectronics to thermoelectrics and energy storage. osti.govarxiv.orgresearchgate.net
High-throughput screening (HTS) based on first-principles calculations is a powerful tool for discovering new materials. frontiersin.orgresearchgate.net In the realm of optoelectronics, HTS has been used to search for novel selenide perovskites, which are valued for their stability and suitable band gaps. nsf.govresearchgate.net A notable success in this area was the prediction and subsequent synthesis of LaScSe3. nsf.gov Computational screening, considering thermodynamic and phase stability, identified LaScSe3 as a stable perovskite structure, a prediction later confirmed by experimental solid-phase reaction. nsf.gov Further calculations predicted that LaScSe3 possesses a direct band gap suitable for green-to-blue light emission, making it a promising candidate for optoelectronic devices. nsf.gov
For thermoelectric applications, HTS has been employed to screen binary chalcogenides for promising candidates. arxiv.orgrsc.org By using descriptors for the power factor and lattice thermal conductivity, researchers can efficiently sift through numerous compounds. arxiv.org This approach has successfully identified known high-performance materials like SnSe and predicted new ones such as GeSe. arxiv.org Computational studies suggest that selenides, along with tellurides, tend to have band structures that produce higher power factors than oxides. escholarship.org
Machine learning is increasingly used to accelerate the discovery process further. researchgate.netnorthwestern.edu By training algorithms on existing materials data, ML models can predict the properties of hypothetical compounds at a fraction of the computational cost of first-principles calculations. nih.govnorthwestern.edu This data-driven approach has been applied to screen for stable optoelectronic materials, including AMSe3 compounds, identifying promising candidates that are free of toxic elements. osti.gov In the context of solid-state batteries, a computational paradigm was proposed for screening and evaluating artificial solid-electrolyte interphase (SEI) materials, with a focus on binary selenides to stabilize lithium metal anodes. researchgate.net This workflow involves assessing chemical stability, electronic conductivity, and other key parameters to identify ideal SEI candidates. researchgate.net
The following table showcases examples of novel selenide materials predicted through computational screening and their potential applications.
| Predicted Compound | Computational Method | Predicted Properties | Potential Application |
| LaScSe3 | First-principles calculations, HTS | Stable perovskite structure, direct band gap (green-to-blue emission) | Optoelectronics |
| GeSe | High-throughput screening (HTS) | Strong anharmonicity, multiband convergence | Thermoelectrics |
| AMSe3 Compounds | High-throughput and data-driven screening | Stable, non-toxic, suitable optoelectronic properties | Optoelectronics |
| Binary Selenides | Systematic computational screening | Good Li affinity, structural stability, high Li-ion conductivity | Artificial Solid-Electrolyte Interfaces |
| Pb2Se2 | High-throughput screening (HTS) | High electronic fitness function (EFF) | Isotropic Thermoelectrics |
This table highlights novel selenide materials identified through various computational prediction and screening methods, along with their targeted applications. osti.govarxiv.orgresearchgate.netnsf.govrsc.org
Applications of Selenide Chemistry in Advanced Materials Science Research
Selenide-Based Solid-State Electrolytes for Energy Storage Systems
The quest for safer, high-energy-density batteries has spurred significant research into solid-state electrolytes (SSEs), with selenides emerging as a promising class of materials. Their typically soft lattices are considered advantageous for ion migration. bath.ac.uk
The efficiency of a solid-state electrolyte is fundamentally determined by its ability to conduct ions. In selenide-based systems, several mechanisms govern this transport, primarily revolving around the movement of ions through the crystal lattice. Theoretical calculations and experimental studies have identified vacancy diffusion and interstitial migration as key mechanisms. mdpi.comdntb.gov.ua
Vacancy diffusion involves ions hopping into adjacent empty lattice sites. This mechanism is particularly favorable in materials like Li₆PSe₅Cl and Li₇PSe₆, which exhibit remarkably low activation energies of 0.21 eV and 0.23 eV, respectively. dntb.gov.uaresearchgate.net This low energy barrier facilitates rapid ion movement, leading to high ionic conductivities. In contrast, a substitution mechanism, where an ion displaces another from its lattice site, can present a significantly higher energy barrier for diffusion, as observed in Li₈SeN₂. dntb.gov.uaresearchgate.net This results in a higher activation energy (0.54 eV) and consequently lower ionic conductivity. dntb.gov.uaresearchgate.net
Table 1: Ionic Conductivity and Activation Energies of Selected Selenide-Based Solid-State Electrolytes
| Compound | Ionic Conductivity (S cm⁻¹ at 300 K) | Activation Energy (eV) | Predominant Conduction Mechanism |
|---|---|---|---|
| Li₆PSe₅Cl | 3.85 x 10⁻² | 0.21 | Vacancy Diffusion |
| Li₇PSe₆ | 2.47 x 10⁻² | 0.23 | Vacancy Diffusion |
| Li₈SeN₂ | 3.6 x 10⁻⁶ | 0.54 | Substitution |
| MgSc₂Se₄ | 1.78 x 10⁻⁵ | Not Specified | Not Specified |
Data sourced from multiple research findings. dntb.gov.uaresearchgate.netresearchgate.net
The performance of a solid-state battery is not solely dependent on the bulk properties of the electrolyte but is significantly influenced by the chemical and electrochemical stability of the interfaces between the electrolyte and the electrodes. bath.ac.ukberkeley.edu The formation of a stable solid electrolyte interphase (SEI) is crucial for long-term cycling stability. berkeley.edumdpi.com
Interfaces in solid-state batteries can be categorized into three types: thermodynamically stable, reacting to form a non-passivating mixed ionic-electronic conducting interphase, and reacting to form a stable, ionically conductive but electronically insulating SEI. berkeley.edu Achieving a stable or passivating interface is essential for battery performance. berkeley.edu
In selenide-based systems, reactions between the electrolyte and the highly reactive lithium metal anode can lead to the formation of resistive decomposition products, increasing the internal resistance of the battery. bath.ac.ukberkeley.edu Similarly, at the cathode interface, sulfide (B99878) and selenide (B1212193) electrolytes can undergo oxidation at high voltages, leading to a drastic increase in interfacial resistance. berkeley.edu For example, the electrochemical stability window for many sulfide electrolytes is narrow, and oxidation can occur above 2.5 V. berkeley.edu
Investigation of Ionic Conductivity Mechanisms in Selenide Electrolytes
Semiconductor and Optoelectronic Device Research
The unique electronic and optical properties of metal selenides make them highly suitable for a wide range of semiconductor and optoelectronic applications.
The fabrication of high-quality selenide thin films is a cornerstone for their application in electronic and optoelectronic devices. A variety of deposition techniques have been developed, each with its own advantages in terms of cost, scalability, and the resulting film properties. These methods can be broadly classified as physical or chemical deposition techniques. intimal.edu.my
Commonly employed methods include:
Chemical Bath Deposition (CBD): A solution-based method where thin films are grown on a substrate immersed in a chemical bath containing the precursor ions. intimal.edu.myscielo.br This technique is cost-effective and suitable for large-area deposition. scielo.br
Thermal Evaporation: This physical vapor deposition technique involves heating the source material in a vacuum chamber until it evaporates and then condenses on a cooler substrate to form a thin film. intimal.edu.myresearchgate.net
Electrodeposition: A process where a thin film is deposited onto a conductive substrate from a solution containing the desired ions by applying an electrical current. intimal.edu.my
Spray Pyrolysis: An aerosol-based technique where a precursor solution is sprayed onto a heated substrate, leading to the decomposition of the precursors and the formation of a thin film. intimal.edu.myresearchgate.net
Metal-Organic Chemical Vapor Deposition (MOCVD): A highly precise technique that uses gaseous metal-organic precursors to deposit uniform, high-crystallinity thin films on a wafer scale. technologynetworks.comunist.ac.kr Recent advancements have enabled low-temperature MOCVD processes (around 200°C) for materials like tin selenide. technologynetworks.comunist.ac.kr
Sputtering and Pulsed Laser Deposition: These are physical vapor deposition methods that involve bombarding a target material with high-energy particles or a laser to eject atoms that then deposit on a substrate. intimal.edu.myresearchgate.net
The choice of deposition technique significantly influences the structural, optical, and electrical properties of the resulting selenide thin films, such as their crystallinity, thickness, and band gap. intimal.edu.myresearchgate.net
Table 2: Common Deposition Techniques for Selenide Thin Films
| Deposition Technique | Description | Key Advantages | Example Materials |
|---|---|---|---|
| Chemical Bath Deposition (CBD) | Growth from a chemical solution. scielo.br | Low cost, large area deposition. scielo.br | Copper Selenide (CuSe), Cadmium Selenide (CdSe). intimal.edu.myscielo.br |
| Thermal Evaporation | Evaporation and condensation in a vacuum. researchgate.net | Good control over thickness. | Tin Selenide (SnSe), Zinc Selenide (ZnSe). intimal.edu.myresearchgate.net |
| Electrodeposition | Deposition from a solution using an electric current. intimal.edu.my | Simple setup, good for conductive substrates. | Copper Selenide (CuSe), Cadmium Selenide (CdSe). intimal.edu.my |
| MOCVD | Chemical reaction of gaseous precursors. technologynetworks.com | High precision, scalability, high crystallinity. technologynetworks.com | Tin Selenide (SnSe, SnSe₂). technologynetworks.comunist.ac.kr |
This table summarizes information from various research articles. intimal.edu.myscielo.brresearchgate.nettechnologynetworks.comunist.ac.kr
Selenide-based quantum dots (QDs) and nanostructures are at the forefront of nanomaterials research due to their unique size-dependent optical and electronic properties. nn-labs.comnih.gov These nanomaterials, particularly those based on cadmium selenide (CdSe) and lead selenide (PbSe), exhibit strong and stable luminescence, making them ideal for applications in bioimaging, light-emitting diodes (LEDs), and solar cells. nn-labs.comuea.ac.ukresearchgate.net
The synthesis of these nanostructures is typically achieved through wet chemical methods, where the size and, consequently, the optical properties of the QDs can be precisely controlled by adjusting reaction parameters such as precursor concentrations and temperature. uea.ac.uk For example, the emission wavelength of PbSe quantum dots can be tuned across the near-infrared region by varying their particle size. nn-labs.com
A significant area of research focuses on alloyed quantum dots, such as CdSeS and CdTeSe, which offer enhanced stability and tunable optical properties compared to their binary counterparts. nih.gov By adjusting the elemental composition, the bandgap and emission characteristics can be finely engineered for specific applications. nih.gov However, the presence of heavy metals like cadmium and lead in these quantum dots raises toxicity concerns, which has led to the exploration of metal-free elemental selenium quantum dots (SeQDs) as a less toxic alternative for biomedical applications. frontiersin.org
Thin Film Deposition Techniques for Selenide Semiconductors
Catalysis Research with Selenide Compounds
Selenium compounds are emerging as versatile catalysts in a variety of organic transformations. mdpi.comthieme-connect.com Organoselenium reagents, in particular, have demonstrated significant catalytic activity in reactions such as cyclizations, oxidations, and C-H functionalizations. researchgate.netmdpi.com
The catalytic action of selenium is often attributed to its ability to form weak, non-covalent bonds, known as chalcogen bonds, with substrates. rub.de This interaction, similar in nature to hydrogen bonding, can activate molecules and accelerate reaction rates. rub.de Research has shown that compounds with a positively polarized selenium atom can increase reaction rates by 20 to 30 times. rub.de
In electrophilic selenium catalysis, a diselenide is typically oxidized to generate an electrophilic selenium species, which then participates in the catalytic cycle. mdpi.com These catalytic systems have been successfully employed in various transformations, including the synthesis of lactones and isobenzofuranones. researchgate.netmdpi.com The development of chiral selenium catalysts has also opened up avenues for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.com
Compared to sulfur, the next element up in the chalcogen group, selenium is more easily polarized, suggesting it has greater long-term potential as a catalyst component. rub.de While many current applications use selenium compounds as activators in stoichiometric amounts, ongoing research aims to develop true catalytic systems where only a small amount of the selenium compound is required. rub.de
Homogeneous Selenide-Catalyzed Reactions
Thermoelectric Material Investigations based on Selenides
Thermoelectric materials can directly convert heat into electricity, offering a pathway for waste heat recovery. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. researchgate.netuq.edu.au Selenides, particularly metal chalcogenides like tin selenide (SnSe), are at the forefront of thermoelectric research due to their intrinsically low thermal conductivity. researchgate.netmdpi.com
Tin selenide has garnered significant attention for its potential in high-performance, low-cost thermoelectric devices. researchgate.netuq.edu.au Research has shown that strategies such as doping, nanostructuring, and creating multiphase alloys can significantly enhance the ZT value of polycrystalline SnSe. researchgate.netuq.edu.au For example, Cd-doping in SnSe has led to a ZT of ~1.7 at 823 K. uq.edu.au Other promising selenide-based thermoelectric materials include copper selenide (Cu₂Se), silver selenide (Ag₂Se), and compounds with the Cr₃S₄-type structure, which exhibit a range of electronic properties from metallic to semiconducting. mdpi.comcambridge.orgnorthwestern.educas.cn Ag₂Se is particularly noted as a promising n-type material for near room-temperature applications. cas.cnacs.org
| Selenide Compound | Type | Key Thermoelectric Property/Finding | Reference |
|---|---|---|---|
| Tin Selenide (SnSe) | p-type or n-type | Record-high ZT values (~2.5–2.7 at around 800 K) in single crystals due to ultralow thermal conductivity. mdpi.comresearchgate.net Polycrystalline ZT enhanced to ~1.7 via doping. uq.edu.au | uq.edu.aumdpi.comresearchgate.net |
| Silver Selenide (Ag₂Se) | n-type | Promising for room-temperature applications; ZT values exceeding unity have been achieved. cas.cn Composites with Bi₂S₃ reached a ZT of 0.96 at 370 K. acs.org | cas.cnacs.org |
| Copper Selenide (Cu₂Se) | p-type | Exhibits superionic behavior and low lattice thermal conductivity (~0.6 W m⁻¹ K⁻¹ at 773 K). acs.org Doping with Cu₂Se reduces the thermal conductivity of PbSe to near its amorphous limit. researchgate.net | mdpi.comacs.orgresearchgate.net |
| FeCr₂Se₄ | Semiconductor | Reported room temperature thermal conductivity of 1.1 mW/cm K, an order of magnitude lower than Bi₂Te₃ alloys. northwestern.edu | northwestern.edu |
| Palladium-Indium Selenides (Pd₅InSe, Pd₈In₂Se) | Metallic | Pd₅InSe shows potential for good thermoelectric properties at high temperatures (Power factor of 1.2 x 10¹¹ W/mK² at 800 K). riphah.edu.pk | riphah.edu.pk |
Exploration in Sensor and Memory Devices utilizing Selenides
The distinct electrical and optical properties of selenides make them highly suitable for applications in next-generation sensors and memory devices. researchgate.net
In memory technology, indium selenide (InSe) has emerged as a revolutionary material. opengovasia.comscitechdaily.com Researchers have discovered that this 2D ferroelectric material can be switched from a crystalline to a glassy phase with significantly less energy—up to a billion times less—than conventional phase-change materials. opengovasia.comscitechdaily.com This "self-shocking" process, induced by an electric current, could lead to highly energy-efficient and faster data storage devices. opengovasia.comscitechdaily.com Another approach involves the protonation of indium selenide, which allows for the creation of multiple reversible ferroelectric phases, potentially enabling multilevel memory devices with high storage capacity. techexplorist.comtheengineer.co.uk
In the realm of sensors, metal selenides are being explored for various detection applications. researchgate.net Their high surface-to-volume ratio and reactive surfaces make them ideal candidates for gas sensors. researchgate.net For example, materials like tungsten selenide (WSe₂), molybdenum selenide (MoSe₂), and platinum selenide (PtSe₂) are being investigated for low-power gas sensing. researchgate.net Copper(I) selenide is used in photodetectors for infrared light and in gas sensors. samaterials.com Furthermore, organoselenium compounds have been engineered into fluorescent probes for the sensitive and selective detection of bioactive molecules, such as metal ions (Hg²⁺, Ag⁺) and reactive oxygen species. nih.govrsc.org
| Selenide Compound | Application Area | Function/Key Feature | Reference |
|---|---|---|---|
| Indium Selenide (InSe) | Memory Devices | Ultra-low energy phase change from crystal to glass for data storage; multilevel storage via protonation. opengovasia.comscitechdaily.comtechexplorist.comtheengineer.co.uk | opengovasia.comscitechdaily.comtechexplorist.comtheengineer.co.uk |
| Tin Selenide (SnSe/SnSe₂) | Memory Devices | Investigated for applications in resistive switching devices. researchgate.net | researchgate.net |
| Copper(I) Selenide (Cu₂Se) | Sensors | Used in photodetectors for infrared light and in gas sensing applications. samaterials.com | samaterials.com |
| Metal Diselenides (WSe₂, MoSe₂, PtSe₂) | Gas Sensors | Ideal for low-power sensing due to layered structures and high surface area. researchgate.net | researchgate.net |
| Organoselenium Compounds | Fluorescent Sensors | Detection of metal ions (e.g., Hg²⁺, Ag⁺) and reactive oxygen species (ROS). nih.govrsc.org | nih.govrsc.org |
| Bismuth Selenide (Bi₂Se₃) | Spintronics, Quantum Computing | Topological insulator with unique electronic surface states. qsrarematerials.com | qsrarematerials.com |
Environmental Geochemistry and Biogeochemistry of Selenide
Speciation and Transformation of Selenide (B1212193) in Aquatic and Sedimentary Environments
In aquatic and sedimentary systems, the speciation of selenium is dynamic and largely controlled by redox potential (Eh) and pH. usgs.gov Selenium can exist in several oxidation states: selenate (B1209512) (Se⁶⁺), selenite (B80905) (Se⁴⁺), elemental selenium (Se⁰), and selenide (Se²⁻). usgs.gov Selenide and elemental selenium are typically found in acidic, reducing (anoxic), and organic-rich environments. usgs.govlyellcollection.org Under the pH and redox conditions of most oxygenated soils and aquatic environments, the more oxidized forms, selenite (SeO₃²⁻) and selenate (SeO₄²⁻), are the dominant species. usgs.gov
The transformation of these more oxidized and often more mobile forms to the less mobile and less bioavailable selenide is a key process in selenium's environmental fate. This reduction can occur both abiotically and, more significantly, through microbial activity. usgs.govasm.org In anoxic sediments, microbial reduction of selenate and selenite is a critical process for immobilizing selenium. lyellcollection.orgasm.org Studies have shown that in contaminated sediments, selenate can be reduced to elemental selenium, which can be further reduced to selenide. researchgate.netresearchgate.net For instance, in simulations of seleniferous agricultural drainage waters, nearly all selenium introduced as Se(VI) was converted to Se(0) in the shallow sediments within 48 to 51 days. researchgate.net Further microbial reduction of this elemental selenium can then lead to the formation of selenide. researchgate.net
The degradation of organic matter containing selenium also contributes to the presence of organic selenides in waters. waterquality.gov.au It is estimated that between 30% and 60% of total dissolved selenium in some waters may be organically bound. waterquality.gov.au The subsequent breakdown of these organic selenides can regenerate selenite and eventually selenate. waterquality.gov.auodu.edu In some pristine alpine lakes, while selenate is the dominant form of dissolved selenium, pools of Se(-II, 0) have been observed in the hypoxic to anoxic bottom waters. rsc.org
Table 1: Dominant Selenium Species under Varying Environmental Conditions
| Oxidation State | Species | Typical Environmental Conditions | Mobility/Bioavailability |
|---|---|---|---|
| +6 | Selenate (SeO₄²⁻) | Oxic, alkaline environments | High mobility, highly bioavailable usgs.gov |
| +4 | Selenite (SeO₃²⁻) | Oxic/suboxic, acidic to neutral environments | Immobilized by adsorption, particularly to iron oxyhydroxides usgs.gov |
| 0 | Elemental Selenium (Se⁰) | Anoxic, reducing environments | Insoluble, low bioavailability usgs.gov |
| -2 | Selenide (Se²⁻) | Anoxic, reducing, organic-rich environments | Insoluble as metal selenides, low bioavailability usgs.gov |
Role of Selenide in Geochemical Cycling of Selenium
Selenide is a pivotal intermediate in the biogeochemical cycling of selenium, linking various environmental compartments. cas.cnoup.com The formation of selenide through the reduction of more oxidized selenium species is a critical immobilization step, as metal selenides are generally insoluble. usgs.govlyellcollection.org This process is particularly important in anoxic sediments, where it prevents the release of potentially toxic levels of selenium into the overlying water column. asm.orgacs.org
Conversely, selenide can also be a source of mobile selenium species. Microbial methylation in both aquatic and terrestrial systems can transform nonvolatile selenium forms into volatile compounds. asm.orgnih.gov This volatilization pathway is a significant mechanism for transferring selenium from terrestrial and aquatic environments to the atmosphere. asm.org The primary volatile organic selenides produced are dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe), which are significantly less toxic than their inorganic precursors. asm.org In anoxic sediments, demethylation of compounds like DMSe can occur, potentially transforming it to methane, carbon dioxide, and hydrogen selenide (H₂Se). asm.org
Interaction of Selenide with Mineral Surfaces and Microbial Systems
The fate of selenide in the environment is heavily influenced by its interactions with both mineral surfaces and microbial communities.
Mineral Surfaces: Selenide, along with selenite, readily interacts with various mineral surfaces, which can control its mobility. Iron and aluminum oxyhydroxides are particularly effective at sorbing selenite. usgs.govresearchgate.net While selenite forms inner-sphere complexes, selenate is more weakly adsorbed and thus more mobile. usgs.gov Under reducing conditions where selenide (as HSe⁻) is the dominant aqueous species, it also exhibits strong sorption behavior, particularly onto iron-containing minerals like goethite and ferrous oxide, where it forms inner-sphere surface complexes. tandfonline.com The interaction with sulfide (B99878) minerals, such as pyrite (B73398) (FeS₂) and chalcopyrite (CuFeS₂), is also significant. Studies have shown that these minerals can reduce more oxidized selenium species and sequester them, potentially through the formation of metal selenide phases like ferroselite (FeSe₂). acs.org
Microbial Systems: Microorganisms are the primary drivers of selenium transformations in the environment. cas.cnnih.gov A wide range of bacteria can reduce selenate and selenite to elemental selenium and subsequently to selenide. lyellcollection.orgasm.orgnih.gov This process, known as dissimilatory selenium reduction, is a form of anaerobic respiration where the microbes use selenium oxyanions as terminal electron acceptors for their metabolism. asm.orgnih.gov Some bacteria, such as Bacillus selenitireducens, are capable of reducing elemental selenium directly to selenide. researchgate.netresearchgate.net This microbial activity is considered a key explanation for the presence of metal selenides in sedimentary rocks. researchgate.netresearchgate.net
Furthermore, microbial communities are responsible for the methylation of inorganic selenium to volatile organic selenides like dimethyl selenide. asm.orgnih.gov This detoxification process is a crucial part of the selenium cycle, facilitating its removal from contaminated soils and waters and its transfer to the atmosphere. asm.orgnih.gov Conversely, other microorganisms in anoxic environments can demethylate these volatile compounds. asm.org
Atmospheric Oxidation Mechanisms of Volatile Organic Selenides
Once volatilized from terrestrial and aquatic systems, organic selenides such as dimethyl selenide (DMSe), dimethyl diselenide (DMDSe), and methaneselenol (B1239778) undergo oxidation in the atmosphere. nih.govmdpi.comtaylorandfrancis.com These reactions are critical as they convert the volatile selenides into less volatile, oxidized species that can be returned to the Earth's surface through deposition. researchgate.netcopernicus.org
The primary atmospheric oxidants for volatile organic selenides are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). nih.govresearchgate.net The atmospheric lifetimes of these selenides are relatively short, ranging from minutes to hours depending on the specific compound and the concentration of the oxidant. nih.govresearchgate.net
Oxidation by OH Radicals: The reaction of DMSe with OH radicals is thought to proceed mainly by breaking the Se-C bond, leading to the formation of formaldehyde. nih.gov Theoretical studies suggest this reaction produces dimethyl selenoxide ((CH₃)₂SeO) as an intermediate, which can be further oxidized to species like selenous acid (H₂SeO₃) and selenic acid (H₂SeO₄). researchgate.net
Oxidation by NO₃ Radicals: The oxidation of DMSe by nitrate radicals is also expected to form intermediates like methaneseleninic acid [CH₃Se(O)OH] and dimethyl selenoxide. nih.gov
Oxidation by Ozone (O₃): The ozonolysis of DMSe has been shown to produce dimethyl selenoxide as the major gaseous product. nih.govresearchgate.netnih.gov
These oxidation reactions lead to the formation of secondary organic aerosol (SOA), which are complex mixtures of oxidized species that can partition to the particle phase. nih.govcmos.ca The formation yields of SOA from DMSe oxidation are estimated to be around 23% from OH radical oxidation and about 2% from ozone oxidation. nih.gov These less volatile oxidation products are then removed from the atmosphere via wet and dry deposition, completing this part of the selenium biogeochemical cycle. copernicus.orgcmos.ca
Table 2: Atmospheric Lifetimes and Products of Volatile Organic Selenides
| Volatile Organic Selenide | Atmospheric Oxidant | Estimated Atmospheric Lifetime | Major Oxidation Products |
|---|---|---|---|
| Dimethyl Selenide (DMSe) | OH Radical | ~3 hours researchgate.net | Dimethyl selenoxide, Formaldehyde, Secondary Organic Aerosol (SOA) nih.govresearchgate.net |
| NO₃ Radical | ~5 minutes researchgate.net | Dimethyl selenoxide, Methaneseleninic acid nih.gov | |
| Ozone (O₃) | ~6-7.6 hours researchgate.netnih.gov | Dimethyl selenoxide, Secondary Organic Aerosol (SOA) nih.govnih.gov | |
| Dimethyl Diselenide (DMDSe) | Ozone (O₃) | ~22 hours nih.gov | Methylselinic acid nih.gov |
Biochemical Roles and Pathways of the Selenide Ion
Selenide (B1212193) as a Central Intermediate in Selenium Metabolism
The selenide ion, predominantly existing as hydrogen selenide (HSe⁻) at physiological pH, occupies a critical crossroads in the metabolic network of selenium. mdpi.comnih.gov Regardless of the dietary form in which selenium is ingested—whether as inorganic selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻) or as organic forms like selenomethionine (B1662878) (SeMet) and selenocysteine (B57510) (Sec)—it is ultimately converted to selenide. orffa.combasicmedicalkey.comoup.com This conversion renders selenide the pivotal, universal precursor for the synthesis of all biologically active selenium-containing molecules, most notably selenoproteins. basicmedicalkey.comrsc.orgnih.gov
The metabolic pathway demonstrates that various selenium sources converge on the formation of this key intermediate. nih.govorffa.com Inorganic selenite is reduced to selenide through reactions involving cellular redox systems, such as those utilizing glutathione (B108866) (GSH) and thioredoxin reductase (TrxR). basicmedicalkey.comnih.govresearchgate.net Organic forms like selenomethionine undergo a series of enzymatic steps, including a transsulfuration pathway, to eventually yield selenocysteine, which is then acted upon by specific lyases to release selenide. nih.govresearchgate.net This metabolic convergence underscores the central role of selenide; it is the currency of selenium that the body uses for the de novo synthesis of selenocysteine and its subsequent incorporation into functional selenoproteins. orffa.com
The central pool of selenide is then utilized by the enzyme selenophosphate synthetase (SPS), which catalyzes its reaction with ATP to form selenophosphate. nih.govnih.govnih.gov Selenophosphate is the activated selenium donor required for the next steps in selenoprotein biosynthesis. nih.govmdpi.com Any excess selenide that is not used for biosynthesis must be detoxified and excreted, for instance, through methylation pathways that form derivatives like dimethyl selenide and trimethylselenium, which are then expelled via breath or urine. orffa.com
Biosynthesis and Incorporation of Selenocysteine and Selenoproteins
The biosynthesis of selenocysteine (Sec), the 21st proteinogenic amino acid, is a unique process that occurs on its specific transfer RNA (tRNA), designated as tRNA[Ser]Sec. nih.govplos.org The process begins with the activation of selenide by selenophosphate synthetase (SPS), specifically the SEPHS2 isoform in mammals. nih.govmdpi.comontosight.ai SPS catalyzes the ATP-dependent formation of monoselenophosphate (SePO₃³⁻), the active selenium donor. nih.govmdpi.comnih.govrcsb.org This reaction is fundamental, as selenophosphate is a highly reactive and essential molecule for all subsequent selenium incorporation. rsc.orgmdpi.com
The synthesis of the Sec-tRNA[Ser]Sec molecule follows a multi-step pathway that differs between bacteria and eukaryotes/archaea. plos.org
Aminoacylation: The process initiates when seryl-tRNA synthetase (SerRS) attaches the amino acid serine to tRNA[Ser]Sec, forming seryl-tRNA[Ser]Sec. plos.orgmdpi.comwikipedia.org
Modification: In eukaryotes and archaea, the seryl moiety is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to create O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). nih.govmdpi.com
Selenium Transfer: Finally, the enzyme selenocysteine synthase (SecS) catalyzes the replacement of the phosphoseryl group with a selenocysteine group, using selenophosphate as the selenium donor. nih.govresearchgate.net This yields the final product, selenocysteyl-tRNA[Ser]Sec (Sec-tRNA[Ser]Sec). nih.govplos.org
Once synthesized, Sec-tRNA[Ser]Sec is incorporated into a growing polypeptide chain during translation. This process requires a specialized mechanism to recode a UGA codon, which normally signals translation termination, to specify the insertion of selenocysteine. mdpi.complos.orgoup.com This recoding is directed by a specific mRNA stem-loop structure known as the Selenocysteine Insertion Sequence (SECIS) element, located in the 3' untranslated region (3'-UTR) of eukaryotic selenoprotein mRNAs. mdpi.complos.orgoup.com A complex of proteins, including the SECIS-binding protein 2 (SBP2) and a specific elongation factor (EFsec), binds to the SECIS element and the ribosome to facilitate the incorporation of Sec at the UGA codon. oup.comfigshare.com
| Key Molecules in Selenocysteine Biosynthesis and Incorporation | Function |
| Selenide (HSe⁻) | The central precursor selenium compound. |
| ATP | Energy source for the phosphorylation of selenide. |
| Selenophosphate Synthetase 2 (SEPHS2/SPS2) | Enzyme that catalyzes the formation of selenophosphate from selenide and ATP. ontosight.ainih.govebi.ac.uk |
| Selenophosphate | The activated selenium donor for Sec synthesis. nih.govrcsb.org |
| tRNA[Ser]Sec | The specific transfer RNA for selenocysteine. plos.org |
| Seryl-tRNA Synthetase (SerRS) | Attaches serine to tRNA[Ser]Sec. mdpi.com |
| O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) | Phosphorylates the serine on Ser-tRNA[Ser]Sec (in eukaryotes/archaea). nih.govwikipedia.org |
| Selenocysteine Synthase (SecS) | Converts the phosphoseryl group to a selenocysteyl group using selenophosphate. nih.govplos.org |
| UGA Codon | Typically a stop codon, recoded to specify selenocysteine insertion. mdpi.com |
| SECIS Element | An mRNA structure required for UGA recoding. plos.org |
| SECIS Binding Protein 2 (SBP2) | Binds the SECIS element to facilitate Sec incorporation. oup.com |
Enzymatic Generation and Transformation of Hydrogen Selenide (H₂Se/HSe⁻)
Hydrogen selenide is enzymatically generated from various seleno-amino acids, positioning it as a key metabolic intermediate. mdpi.comnih.gov A primary enzyme responsible for this transformation is selenocysteine β-lyase (SCLY), which catalyzes the decomposition of selenocysteine into hydrogen selenide and alanine. nih.govwikipedia.orgontosight.ai This reaction is a crucial step in the degradation of selenoproteins and the recycling of selenium, making H₂Se available for the synthesis of new selenoproteins or for excretion pathways. wikipedia.org
Another significant enzymatic pathway for the generation of selenide involves thioredoxin reductase (TrxR). nih.gov Mammalian thioredoxin reductases are themselves selenoproteins that can reduce selenite (SeO₃²⁻) and other selenium compounds, such as selenodiglutathione (B1680944) (GS-Se-SG), directly to hydrogen selenide. oup.comresearchgate.netacs.orgplos.org This reaction requires NADPH as a reducing equivalent. acs.org The ability of TrxR to generate selenide directly links selenium metabolism to the cell's primary antioxidant systems and highlights the enzyme's dual role in both selenium assimilation and redox regulation. researchgate.netresearchgate.net The reduction of selenite can also be mediated by the glutathione system, involving glutathione reductase (GR) and reduced glutathione (GSH), which proceeds via intermediates like selenodiglutathione and glutathioselenol (GSSeH) before yielding H₂Se. nih.gov
Once formed, hydrogen selenide is highly reactive and subject to further transformations. Its primary productive fate is its use by selenophosphate synthetase to form selenophosphate, channeling it into the selenoprotein synthesis pathway. nih.gov However, due to its reactivity, H₂Se can also be readily oxidized, particularly by molecular oxygen, to form elemental selenium (Se⁰). nih.gov
| Enzyme/System | Substrate(s) | Product(s) | Biological Role |
| Selenocysteine β-lyase (SCLY) | Selenocysteine | Hydrogen selenide, Alanine | Selenium recycling from selenoprotein degradation. nih.govontosight.ai |
| Thioredoxin Reductase (TrxR) | Selenite, Selenodiglutathione, NADPH | Hydrogen selenide, NADP⁺ | Reductive assimilation of inorganic selenium. oup.comacs.orgplos.org |
| Glutathione (GSH)/Glutathione Reductase (GR) System | Selenite, NADPH | Hydrogen selenide, NADP⁺ | Alternative pathway for inorganic selenium reduction. nih.gov |
| Selenophosphate Synthetase (SPS) | Hydrogen selenide, ATP | Selenophosphate, AMP, Phosphate | Activation of selenide for selenoprotein biosynthesis. nih.govrcsb.org |
Development of Chemical Tools for Hydrogen Selenide Donation and Detection in Biological Research
To investigate the specific biological roles of hydrogen selenide beyond its established function in biosynthesis, researchers require tools to precisely control its concentration in cellular environments and to detect its presence. mdpi.com This has spurred the development of specialized chemical donors that release H₂Se under specific conditions and sensitive probes for its detection. mdpi.comrsc.org
H₂Se Donors: The design of H₂Se donors aims to provide controlled and targeted release of the molecule. One promising class of compounds is selenocarbamates. mdpi.com These molecules can be engineered to be "caged," meaning they remain inert until activated by a specific trigger, such as light (photocaged), reactive oxygen species (ROS), or changes in pH. mdpi.comnih.gov For example, PhotoSeCM is a light-sensitive donor that releases H₂Se upon irradiation with UV light. mdpi.com Another innovative approach involves phenacylselenoesters, which are stable compounds that can be activated by cellular enzymes like esterases in the presence of thiols to generate H₂Se under biocompatible conditions. rsc.orgresearchgate.net These tools allow researchers to bypass the complexities of selenium metabolism and introduce H₂Se directly to study its downstream effects. mdpi.com
H₂Se Detection Probes: Detecting the fleeting and reactive H₂Se molecule in a complex biological milieu presents a significant challenge. To overcome this, fluorescent probes have been developed. These probes are designed to react specifically with H₂Se, resulting in a measurable change in their fluorescence properties (e.g., an increase in fluorescence intensity or a shift in emission wavelength). The design often leverages the high nucleophilicity and reducing potential of selenide. For instance, some probes utilize a reaction where H₂Se reduces a specific chemical moiety on the probe molecule, uncaging a fluorophore. The development of such selective and sensitive probes is crucial for visualizing the endogenous production and localization of H₂Se within cells and tissues, providing insights into its potential signaling functions. mdpi.com
Future Research Directions and Emerging Paradigms in Selenide Chemistry
Development of Novel Synthetic Strategies for Advanced Selenide (B1212193) Materials
The synthesis of advanced selenide materials is moving beyond traditional methods, with a focus on creating complex, multicomponent systems and precisely controlling their structure at the nanoscale. rsc.org Researchers are exploring innovative approaches to achieve these goals, including solvothermal synthesis, molecular precursor methods, and advanced deposition techniques. rsc.orgacs.org
A significant area of development is the synthesis of two-dimensional (2D) selenide materials, such as indium selenide (InSe) and transition metal dichalcogenides (TMDs). rsc.orgrsc.org Techniques like molecular beam epitaxy (MBE) and space-confined chemical vapor deposition (CVD) are being refined to produce high-quality, large-area 2D crystals with controlled properties. rsc.org For instance, the use of a low melting point indium iodide (InI) precursor in a space-confined CVD process has been shown to be advantageous for the phase-controlled growth of InSe nanoflakes. rsc.org
Another emerging strategy is the "clickable selenylation" reaction, which offers a pathway to rapidly synthesize large libraries of selenium-containing compounds. nih.gov This high-throughput approach is particularly valuable for the discovery of new organoselenium molecules with potential applications in medicinal chemistry. nih.govresearchgate.net Furthermore, methods like ring-opening copolymerization are being developed to create novel selenide-containing polymers with controllable structures and molecular weights. mdpi.com
The table below summarizes some of the novel synthetic strategies being explored for advanced selenide materials.
| Synthetic Strategy | Description | Target Materials | Key Advantages |
| Solvothermal Synthesis | A one-pot method used to create hetero-nanoarchitectures of transition metal selenides on a scaffold like nickel foam. rsc.org | Iron-nickel selenide, multicomponent transition-metal selenides | Scalable, allows for the growth of complex architectures. rsc.orgrsc.org |
| Molecular Beam Epitaxy (MBE) | Epitaxial growth of thin films on a single-crystalline substrate. rsc.org | 2D Indium Selenide (InSe) | High control over crystal quality and thickness. rsc.org |
| Space-Confined Chemical Vapor Deposition (CVD) | Selenization of precursors within a microreactor to produce ultrathin flakes. rsc.org | 2D Indium Selenide (InSe) | Enables fabrication of ultrathin materials. rsc.org |
| "Clickable Selenylation" | Rapid synthesis of selenium-containing compound libraries. nih.gov | Organoselenium compounds | High-throughput discovery of new molecules. nih.gov |
| Ring-Opening Copolymerization | Catalytic copolymerization of selenium-containing lactones and epoxides. mdpi.com | Selenide-containing polyesters | Controllable polymer structure and molecular weight. mdpi.com |
| Molecular Precursor Approach | Decomposition of molecular precursors to form metal selenides. acs.org | Metal selenides and tellurides | Allows for atomic-level mixing of precursors. acs.org |
Advanced Characterization Modalities for In Situ and Operando Studies
To truly understand the dynamic behavior of selenide materials, particularly in catalytic and biological processes, researchers are increasingly turning to advanced in situ and operando characterization techniques. These methods allow for the real-time observation of materials under actual operating conditions, providing unprecedented insights into their structure, function, and reaction mechanisms. osti.goviapchem.orgresearchgate.net
Techniques such as in situ X-ray absorption spectroscopy (XAS), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy are crucial for tracking changes in the elemental composition, valence states, and chemical bonding of selenide catalysts during reactions. mdpi.commdpi.com For example, in situ Raman spectroscopy can provide critical information about the transformation of chemical bonds and the dynamic reconstruction of active species on the surface of an electrocatalyst. mdpi.com
Scanning probe microscopy (SPM) techniques, including scanning tunneling microscopy (STM) and atomic force microscopy (AFM), offer atomic-scale visualization of selenide surfaces, enabling the study of active sites, surface adsorption, and morphological changes. mdpi.com The development of near-ambient-pressure STM/XPS combined systems allows for the simultaneous correlation of various properties, further enhancing our understanding of complex reaction mechanisms. mdpi.com
The following table highlights some of the key advanced characterization techniques and their applications in selenide research.
| Characterization Technique | Information Provided | Application in Selenide Research |
| In Situ/Operando X-ray Absorption Spectroscopy (XAS) | Elemental composition, valence changes, atomic short-range structure. mdpi.commdpi.com | Tracking the chemical state of selenide catalysts during reactions. osti.gov |
| In Situ/Operando X-ray Photoelectron Spectroscopy (XPS) | Quantitative surface-specific analysis of elemental distribution and oxidation states. mdpi.commdpi.com | Monitoring dynamic changes in the chemical composition of catalysts. mdpi.com |
| In Situ/Operando Raman Spectroscopy | Chemical bond transformations, molecular microstructure information. mdpi.com | Detecting dynamic reconstruction of active species in electrocatalysts. mdpi.com |
| In Situ/Operando Scanning Probe Microscopy (SPM) | Active sites, surface potential, surface adsorption and dissociation, morphology. mdpi.com | Visualizing atomic-scale changes on selenide surfaces during reactions. mdpi.com |
| In Situ Transmission Electron Microscopy (TEM) | Atomic-level understanding of transition states in energy materials during electrochemical processes. researchgate.net | Investigating structural and chemical dynamics of selenide-based energy materials. researchgate.net |
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental validation is becoming a cornerstone of modern materials discovery, and selenide chemistry is no exception. nih.gov This integrated approach accelerates the design and optimization of new selenide materials by allowing researchers to predict properties and guide synthetic efforts toward the most promising candidates. rsc.orgjpionline.org
Computational techniques, such as density functional theory (DFT) calculations, are used to understand the electronic structure and predict the catalytic properties of novel multicomponent selenides. rsc.org Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful tools for predicting material properties and optimizing synthesis parameters. nih.govresearchgate.net For instance, extreme learning machine (ELM) models have been developed to predict the band gap energy of doped zinc selenide nanomaterials. researchgate.net
These computational predictions are then used to guide experimental work, saving significant time and resources by focusing on materials with the highest likelihood of success. nih.gov The experimental results, in turn, provide valuable data to refine and improve the computational models, creating a powerful feedback loop that drives innovation. nih.govjpionline.org This iterative process of computational prediction, experimental validation, and refinement is crucial for the rapid development of novel therapeutic agents and advanced materials. jpionline.org
Exploration of New Functional Selenide Materials and Systems for Emerging Technologies
The unique electronic, optical, and catalytic properties of selenide materials make them highly promising for a wide range of emerging technologies. elsevier.com Researchers are actively exploring new functional selenide systems for applications in energy conversion and storage, electronics, and sensors. rsc.orgelsevier.com
In the realm of energy, metal selenides are being investigated as highly efficient electrocatalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are critical for water splitting and the production of green hydrogen. rsc.orgrsc.orgmdpi.com Multicomponent transition-metal selenides have shown excellent charge transfer capabilities and high catalytic activity. rsc.org Selenide-based materials are also being explored for use in thin-film solar cells and thermoelectric devices. elsevier.com
In electronics, two-dimensional selenides like indium selenide (InSe) are considered promising candidates for next-generation high-mobility optoelectronic devices, sensors, and flexible electronics. rsc.orgrsc.org The unique properties of these materials, such as their tunable bandgap and high charge carrier mobility, make them ideal for these applications. rsc.org Furthermore, metal selenide-based gas sensors are being developed for low-power sensing applications due to their high surface-to-volume ratio and reactive surfaces. researchgate.net
The table below provides an overview of emerging applications for functional selenide materials.
| Application Area | Specific Technology | Selenide Material Example | Key Properties |
| Energy Conversion & Storage | Electrocatalysis (HER, OER) | (Co,Fe,Ni)₃Se₄ | High catalytic activity, excellent charge transfer. rsc.org |
| Thin-Film Solar Cells | Kesterite-based selenides | Earth-abundant, suitable for low-cost photovoltaics. elsevier.com | |
| Thermoelectrics | Sulfur- and selenide-based materials | Efficient conversion of heat to electrical energy. elsevier.com | |
| Supercapacitors | Iron-nickel selenide (FeNiSe) | High areal capacity, superior cycling constancy. rsc.org | |
| Electronics & Optoelectronics | High-Mobility Transistors | 2D Indium Selenide (InSe) | High charge carrier mobility, tunable bandgap. rsc.orgrsc.org |
| Photodetectors | 2D Indium Selenide (InSe) | Superior optoelectronic properties. rsc.org | |
| Gas Sensors | Metal di-selenides (WSe₂, MoSe₂) | High surface-to-volume ratio, reactive surface. researchgate.net | |
| Advanced Materials | Metamaterials | Selenide-based structures | Potential for enhanced optical and thermal properties. innovationnewsnetwork.com |
Unraveling Complex Biological and Environmental Selenide Chemistry and Transformations
The role of selenide in biological and environmental systems is multifaceted and of great interest to researchers. Selenium is an essential micronutrient for many organisms, primarily due to its presence in the amino acid selenocysteine (B57510), a key component of various antioxidant enzymes. mdpi.comnih.gov Understanding the microbial transformations of selenium species is crucial for both bioremediation and human health. nih.gov
In the environment, microorganisms can reduce toxic selenium oxyanions like selenate (B1209512) and selenite (B80905) to the less bioavailable elemental selenium. nih.gov Some bacteria can further reduce elemental selenium to selenide (Se²⁻). nih.gov These microbial processes are central to the biogeochemical cycling of selenium and have potential applications in the cleanup of contaminated environments. nih.gov
In biological systems, selenide is a key metabolic intermediate in the synthesis of selenoproteins. researchgate.net The chemical transformations of selenium compounds within the body are complex. For instance, studies on silver nanoparticles have shown that they can undergo transformations into sulfides and subsequently into selenides or mixed sulfur/selenium phases. acs.orgnih.gov This suggests that selenide plays a role in the detoxification of certain heavy metals. acs.orgnih.gov
Future research in this area will focus on further characterizing the mechanisms of selenite reduction and selenium methylation, as well as exploring the diversity of selenium-transforming organisms in various environments using culture-independent techniques like metagenomics. nih.gov A deeper understanding of the intricate chemistry of selenide in biological and environmental contexts will be crucial for developing new therapeutic strategies and effective bioremediation technologies. researchgate.netingentaconnect.comresearchgate.net
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Selenide(.1−) compounds with high purity?
- Methodology : Optimize synthesis by controlling reaction conditions (e.g., temperature, pH, precursor ratios) and employ purification techniques such as vacuum sublimation or recrystallization. Characterize purity via elemental analysis, X-ray diffraction (XRD), and inductively coupled plasma mass spectrometry (ICP-MS). Ensure reproducibility by documenting detailed stepwise protocols and cross-referencing with established literature .
Q. Which spectroscopic and structural characterization techniques are most effective for studying Selenide(.1−) compounds?
- Methodology : Use XRD for crystallographic analysis, X-ray photoelectron spectroscopy (XPS) for oxidation state determination, and Raman spectroscopy for bonding environment insights. Pair with thermogravimetric analysis (TGA) to assess thermal stability. Validate results against computational models (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers ensure the stability of Selenide(.1−) under varying experimental conditions?
- Methodology : Conduct controlled stability studies by exposing samples to environmental stressors (e.g., humidity, light, oxygen). Monitor degradation pathways using UV-Vis spectroscopy and chromatographic methods. Establish stability thresholds through kinetic modeling and statistical analysis (e.g., Arrhenius plots) .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic properties of Selenide(.1−) in solid-state systems?
- Methodology : Apply Generalized Gradient Approximation (GGA) within density functional theory (DFT) to simulate band structures and electron density distributions. Cross-validate with hybrid functionals (e.g., HSE06) to address self-interaction errors. Use software like VASP or Quantum ESPRESSO for high-throughput calculations, ensuring convergence criteria (e.g., k-point grids, energy cutoffs) are rigorously tested .
Q. How can contradictions in Selenide(.1−) reactivity data across studies be systematically resolved?
- Methodology : Perform meta-analyses of published data to identify confounding variables (e.g., synthesis methods, measurement techniques). Apply Bayesian statistics to quantify uncertainty and heterogeneity. Design controlled replication studies to isolate specific factors (e.g., solvent effects, catalytic impurities) and validate hypotheses .
Q. What experimental frameworks are optimal for testing hypotheses about Selenide(.1−)'s catalytic mechanisms?
- Methodology : Use the PICO framework (Population: catalytic system; Intervention: reaction conditions; Comparison: control catalysts; Outcome: turnover frequency) to structure experiments. Employ isotope labeling and in-situ spectroscopy (e.g., FTIR, EXAFS) to track intermediate species. Validate mechanisms via kinetic isotope effects (KIE) and computational transition-state modeling .
Q. How can researchers design robust studies to investigate Selenide(.1−)'s role in energy storage applications?
- Methodology : Integrate electrochemical testing (cyclic voltammetry, impedance spectroscopy) with operando characterization (e.g., TEM during charge-discharge cycles). Use Design of Experiments (DoE) to optimize electrode composition and electrolyte compatibility. Compare performance metrics (e.g., capacity retention, Coulombic efficiency) against established benchmarks .
Methodological Considerations
- Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw data and computational workflows in open repositories (e.g., Zenodo, Materials Project) .
- Ethical Compliance : Address potential hazards (e.g., selenium toxicity) in risk assessments and obtain institutional review board (IRB) approval for studies involving human-derived materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
